molecular formula C7H3Br2FO B1410259 4,5-Dibromo-2-fluorobenzaldehyde CAS No. 1807181-56-1

4,5-Dibromo-2-fluorobenzaldehyde

Cat. No.: B1410259
CAS No.: 1807181-56-1
M. Wt: 281.9 g/mol
InChI Key: XBYJXJKDBNPTPI-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br2FO and its molecular weight is 281.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYJXJKDBNPTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that presents a unique substitution pattern of significant interest in medicinal chemistry and materials science. Its structure, featuring two bromine atoms and a fluorine atom on the benzaldehyde scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these halogens can profoundly influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable building block for the exploration of novel chemical entities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, physicochemical properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of this compound are summarized in the table below. It is important to note that while the CAS number has been assigned, detailed experimental data for this specific isomer is not extensively reported in peer-reviewed literature. The information presented is primarily sourced from chemical suppliers.

PropertyValueSource(s)
CAS Number 1807181-56-1[1][2]
Molecular Formula C₇H₃Br₂FO[1][2]
Molecular Weight 281.91 g/mol [1][2]
IUPAC Name This compound[1][2]
SMILES O=Cc1cc(Br)c(Br)cc1F[2]
Appearance Not specified (likely a solid)
Purity ~95%[1][2]
Storage Conditions Store at 0-8 °C[2]

Synthesis and Reactivity

Hypothetical Synthetic Workflow:

2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Electrophilic Bromination Electrophilic Bromination 2-Fluorobenzaldehyde->Electrophilic Bromination Br₂, Lewis Acid (e.g., FeBr₃) or other brominating agent This compound This compound Electrophilic Bromination->this compound Purification (e.g., Crystallization, Chromatography)

Caption: A plausible synthetic route to this compound.

The reactivity of this compound is dictated by its functional groups:

  • Aldehyde Group: This group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, Knoevenagel) and reductive aminations to form substituted benzylamines.

  • Bromo Substituents: The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse carbon-based moieties.

  • Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring and can enhance the metabolic stability of derivative compounds.[3]

Potential Applications in Drug Discovery

While specific biological activities of this compound are not yet reported, its structural motifs are prevalent in many biologically active compounds. The strategic incorporation of fluorine and bromine atoms is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile.[3][4]

1. Scaffold for Novel Heterocycles: The aldehyde functionality serves as a key starting point for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals. For instance, condensation with amines or hydrazines can lead to the formation of imines and hydrazones, which are precursors to a variety of nitrogen-containing heterocycles.

2. Modulation of Physicochemical Properties:

  • Fluorine: The introduction of a fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.[3] It can also enhance binding affinity to target proteins through favorable electrostatic interactions and alter the pKa of nearby functional groups.

  • Bromine: Bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. They also increase lipophilicity, which can affect cell permeability and plasma protein binding.

3. Use in Fragment-Based Drug Discovery: As a polysubstituted aromatic compound, this compound could serve as a valuable fragment for screening against biological targets. The multiple functional groups provide handles for fragment elaboration and optimization of initial hits.

Illustrative Reaction Scheme for Derivatization:

cluster_0 Core Scaffold cluster_1 Potential Derivatives Core This compound Alcohol Dibromofluoro- benzyl alcohol Core->Alcohol Reduction (e.g., NaBH₄) Carboxylic_Acid Dibromofluoro- benzoic acid Core->Carboxylic_Acid Oxidation (e.g., KMnO₄) Amine Substituted Dibromofluoro- benzylamine Core->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Coupled_Product Aryl/Alkenyl/Alkynyl Substituted Product Core->Coupled_Product Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: Potential derivatization pathways for this compound.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally similar compounds like other brominated and fluorinated benzaldehydes, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[5]

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed research on this specific isomer is currently limited, its structural features suggest a wide range of possible applications in the development of novel pharmaceuticals and functional materials. The presence of multiple, reactive halogen substituents, combined with a versatile aldehyde group, provides chemists with a powerful tool for creating diverse and complex molecules. As synthetic methodologies advance, it is likely that the utility of such polysubstituted aromatic compounds will be further explored, leading to new discoveries in drug development and beyond.

References

  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PubChem. 5-Bromo-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]

  • Tanski, J. M., & Tureski, R. E. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

  • Yasmin, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(7), 3029. [Link]

  • Jackson, J. A., & J., S. G. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(10), 5037-5063. [Link]

Sources

13C NMR analysis of 4,5-Dibromo-2-fluorobenzaldehyde

Comprehensive NMR Structural Elucidation of this compound

Executive Summary & Strategic Importance

This compound is a densely functionalized aromatic scaffold, critical in the synthesis of fluorinated bioactive heterocycles.[1][2] Its structural integrity is defined by the precise regiochemistry of the halogen substituents.

In

  • Quaternary Carbon Dominance: 4 out of 7 carbons are non-protonated (C1, C2, C4, C5), leading to long relaxation times (

    
    ) and poor signal-to-noise ratios in standard scans.[2]
    
  • Spectral Splitting: The

    
     nucleus (spin 1/2, 100% natural abundance) couples to all carbons, transforming singlets into complex doublets.[2]
    
  • Heavy Atom Effects: The two bromine atoms induce spin-orbit coupling effects that shield ipso-carbons, counter-intuitively shifting them upfield despite bromine's electronegativity.[1][2]

This guide provides a self-validating protocol to unambiguously assign every carbon signal, distinguishing the 4-bromo and 5-bromo positions via scalar coupling analysis.

Theoretical Framework: The Spin System

Understanding the theoretical magnetic environment is prerequisite to experimental design.

The Heavy Atom Effect (Spin-Orbit Coupling)

While fluorine (electronegative) deshields adjacent carbons, bromine introduces a Heavy Atom Effect .[2] The large electron cloud of bromine facilitates spin-orbit circulation, which generates a magnetic field opposing the external field (

  • Result: The ipso-carbons (C4, C5) will appear significantly upfield (shielded) compared to chlorinated analogs, often overlapping with protonated aromatic signals.[2]

Coupling Constants ( )

The fluorine atom acts as an internal "ruler," measuring distance through bond connectivity.[2] The magnitude of the coupling constant (

  • 
     (Ipso, C2):  Massive splitting (~250–260 Hz).[2]
    
  • 
     (Ortho, C1, C3):  Large splitting (~15–25 Hz).[2]
    
  • 
     (Meta, C4, C6):  Moderate splitting (~3–10 Hz).[2]
    
  • 
     (Para, C5, CHO):  Negligible to small splitting (< 3 Hz).[2]
    

Experimental Protocol: The "Quaternary" Method

Standard high-throughput

2
Sample Preparation[2]
  • Solvent:

    
     (Standard).[2] Use DMSO-
    
    
    only if aggregation is observed (indicated by broad lines).[1][2]
  • Concentration: High (~50–100 mg in 0.6 mL) to detect low-intensity quaternary splitting.[1][2]

  • Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [

    
    ].[2] This paramagnetic agent shortens 
    
    
    for quaternary carbons, ensuring quantitative integration.[2]
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: Inverse Gated Decoupling (typically zgig or equivalent) to eliminate NOE if quantitative data is needed, or standard Power-Gated (zgpg) for sensitivity.[2]

  • Relaxation Delay (

    
    ): 
    
    • Standard: 2 seconds.

    • Required for this molecule:[1][3][4][5]5–10 seconds (without Cr(acac)3) to allow C4/C5 relaxation.

  • Spectral Width: 240 ppm (to capture the C-F doublet at ~165 ppm and Aldehyde at ~190 ppm).

  • Scans (NS): Minimum 1024 scans required to resolve the low-intensity wings of the

    
     doublet.
    

Spectral Analysis & Assignment Logic

Predicted Chemical Shifts & Coupling Patterns

The following table synthesizes theoretical substituent chemical shift (SCS) additivity rules with experimental data from fluorinated analogs.

CarbonAssignmentTypeApprox. Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Feature
C=O AldehydeQuat186.0 – 189.0 Doublet (d)

Most downfield signal.[1][2]
C2 Ipso-FQuat162.0 – 166.0 Doublet (d)

Massive splitting; center of doublet is ~164.[1][2]
C6 Ortho-CHOCH130.0 – 134.0 Doublet (d)

Protonated (HSQC correlation).[2]
C4 Ipso-Br (Meta-F)Quat128.0 – 132.0 Doublet (d)

Key: Distinct doublet due to meta-F coupling.[1][2]
C1 Ipso-CHOQuat122.0 – 126.0 Doublet (d)

Quaternary; large coupling (ortho-F).[1][2]
C5 Ipso-Br (Para-F)Quat120.0 – 125.0 Singlet (s) or d

Key: Appears as a Singlet (or very narrow d).[2]
C3 Ortho-FCH118.0 – 122.0 Doublet (d)

Protonated; large coupling; typically upfield.[1][2]
The Assignment Workflow (Graphviz)

The critical challenge is distinguishing the two brominated carbons (C4 and C5). This logic flow solves that ambiguity.

AssignmentLogicStartAnalyze 13C SpectrumStep1Identify Carbonyl Region(>180 ppm)Start->Step1Step2Identify Aromatic Region(110-170 ppm)Start->Step2AldehydeAldehyde Carbon (C=O)ConfirmedStep1->AldehydeSplit1Check Multiplicity (J-Coupling)Step2->Split1LargeJGiant Splitting(1J ~ 250 Hz)Split1->LargeJHSQCCheck HSQC (Protonated?)Split1->HSQCC2C2 (Ipso-F)~164 ppmLargeJ->C2YesHYes (CH)HSQC->YesHNoHNo (Quaternary)HSQC->NoHSmallJ_HSmall Coupling(3J ~ 6 Hz)YesH->SmallJ_HLargeJ_HLarge Coupling(2J ~ 22 Hz)YesH->LargeJ_HQuatAnalysisAnalyze Coupling Magnitudeon Quaternary SignalsNoH->QuatAnalysisC6C6 (Meta-F)SmallJ_H->C6C3C3 (Ortho-F)LargeJ_H->C3MetaFDistinct Doublet(3J ~ 8 Hz)QuatAnalysis->MetaFParaFSinglet / Narrow Doublet(4J < 3 Hz)QuatAnalysis->ParaFC4C4 (Ipso-Br)Meta to FMetaF->C4C5C5 (Ipso-Br)Para to FParaF->C5

Figure 1: Logic flow for unambiguous assignment of this compound carbons. Note how C4 and C5 are distinguished solely by the magnitude of C-F coupling.

Troubleshooting & Validation

Common Artifacts
  • Missing C2 Left Wing: The

    
     coupling is so large (~250 Hz) that one leg of the doublet may fall into noise or be mistaken for an impurity. Solution:  Verify the center point matches the expected ~164 ppm shift.
    
  • C4/C5 Overlap: If C4 and C5 signals overlap, the "Doublet on top of Singlet" appearance can be confusing. Solution: Run a J-Modulated Spin-Echo (J-MOD or APT) experiment. Both are quaternary (will phase together), but the peak width will differ (C4 broad/split, C5 sharp).

Self-Validation Checklist

References

  • Doddrell, D., et al. (1976).[2][6] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[1][2][6][7][8] Journal of the Chemical Society, Perkin Transactions 2.[6] Link[2]

  • Facelli, J. C., et al. (2020).[2] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends. Chemical Reviews, 120(15), 7201–7260.[2] Link[2]

  • Reich, H. J. (2023).[2] Structure Determination Using NMR: Heteronuclear Coupling.[2] University of Wisconsin-Madison Chemistry.[1][2] Link

  • Silverstein, R. M., et al. (2014).[2][5] Spectrometric Identification of Organic Compounds.[2][6] 8th Edition, Wiley.[2] (Standard text for substituent additivity rules).

Solubility of Halogenated Benzaldehydes in Organic Solvents: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzaldehydes are a critical class of compounds, serving as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Their solubility in organic solvents is a paramount parameter, dictating reaction kinetics, purification efficiency, and the ultimate viability of formulation strategies. This technical guide provides an in-depth exploration of the principles governing the solubility of these compounds, offering a blend of theoretical grounding and practical, field-proven methodologies for researchers and drug development professionals. We will dissect the key molecular interactions, provide a self-validating experimental protocol for solubility determination, and analyze the influence of both solute and solvent properties on dissolution.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

The success of many synthetic and formulation pathways hinges on the ability to effectively dissolve reactants and products. For halogenated benzaldehydes, which possess unique chemical properties, understanding their solubility profile is not merely an academic exercise but a crucial step in process optimization and product development.[2][4] Poor solubility can lead to challenges in reaction homogeneity, difficulties in purification via crystallization, and limitations in creating stable, bioavailable drug formulations. This guide is structured to provide the scientific rationale behind solubility phenomena and to equip the researcher with reliable methods for its quantification.

Theoretical & Physicochemical Foundations of Solubility

The dissolution of a crystalline solute, such as a halogenated benzaldehyde, into an organic solvent is a thermodynamically driven process. The overall Gibbs free energy of the process must be negative for dissolution to occur spontaneously. This is governed by the interplay of enthalpy (the energy required to break solute-solute and solvent-solvent interactions versus the energy released from forming solute-solvent interactions) and entropy (the increase in randomness of the system).[5][6]

Several key molecular factors dictate these interactions:

  • Polarity and Dipole Moments : The carbonyl group (C=O) in benzaldehyde is highly polarized, creating a significant dipole moment.[7] Halogen substituents further modulate the molecule's overall polarity based on their electronegativity and position on the benzene ring.[8] Solvents with a similar polarity to the solute are generally more effective at dissolution, following the principle of "like dissolves like." For instance, the highly polarized bond between carbon and fluorine can dramatically affect a molecule's dipole moment and, consequently, its solubility profile.[8]

  • Intermolecular Forces : The dissolution process is a competition between different intermolecular forces.[9]

    • Van der Waals Forces : Present in all molecules, these are weak, temporary attractions.

    • Dipole-Dipole Interactions : Stronger than van der Waals forces, these occur between polar molecules like halogenated benzaldehydes and polar solvents (e.g., acetone, ethyl acetate).[9]

    • Hydrogen Bonding : While the aldehyde group itself is a hydrogen bond acceptor, it is not a donor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) can interact strongly with the carbonyl oxygen, enhancing solubility.[1][7]

  • Halogen Bonding : A less intuitive but significant interaction where the halogen atom acts as an electrophilic region (a "σ-hole") and can interact with a Lewis base, such as the oxygen or nitrogen atom of a solvent. The strength of this interaction can influence the mechanical and solubility properties of the compounds.[10]

  • Molecular Structure and Isomerism : The position of the halogen on the benzene ring (ortho, meta, para) significantly impacts the molecule's symmetry, crystal lattice energy, and external interactions. For example, para-substituted compounds often have higher melting points and lower solubility than their ortho or meta counterparts due to more efficient crystal packing.

Predictive Models for Solubility Estimation

While experimental determination is the gold standard, predictive models offer a powerful tool for initial solvent screening, saving time and resources.

  • Hansen Solubility Parameters (HSP) : This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12] A solvent is predicted to be effective if its Hansen parameters are close to those of the solute. This method is particularly useful for finding suitable solvent blends.[11] For instance, benzaldehyde has HSP values of δD=19.4, δP=7.4, and δH=5.3 MPa½.[12] A solvent with a similar profile would be a strong candidate for dissolution.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents) : This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[13][14][15] It calculates the chemical potential of a solute in a solvent, providing highly accurate quantitative solubility predictions, even for complex systems and solvent mixtures.[16][17]

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the bedrock of process development. The saturation shake-flask method is a reliable and widely adopted technique.[2][4]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining the equilibrium solubility of a halogenated benzaldehyde.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvent & Solute B Prepare Supersaturated Mixture (Add excess solute to solvent) A->B Step 1 C Agitate at Constant Temperature (e.g., 25°C for 24-48h) B->C Achieve Equilibrium D Allow Sedimentation (Stop agitation, let solids settle) C->D Step 2 E Sample Supernatant (Use filtered syringe) D->E Isolate Saturated Solution F Dilute Sample Gravimetrically E->F Step 3 G Quantify Concentration (e.g., HPLC, UV-Vis Spectroscopy) F->G Step 4 H Calculate Solubility (e.g., in mg/mL or mol/L) G->H Step 5

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of a halogenated benzaldehyde in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • Halogenated benzaldehyde (e.g., 4-Chlorobenzaldehyde)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or glass-stoppered flasks

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC with UV detector, UV-Vis Spectrophotometer)

Protocol:

  • Preparation of the Slurry: Add an excess amount of the solid halogenated benzaldehyde to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[18]

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

  • Quantification:

    • Accurately weigh the filtered sample and then dilute it with a known mass or volume of the same solvent.

    • Prepare a series of calibration standards of the halogenated benzaldehyde.

    • Analyze the diluted sample and the calibration standards using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted (saturated) solution. Express the final solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mole fraction).

Solubility Data and Structure-Solubility Relationship Analysis

The solubility of halogenated benzaldehydes is highly dependent on the nature of the halogen, its position on the ring, and the properties of the solvent.

Qualitative Solubility of Halogenated Benzaldehydes

The following table summarizes general solubility observations for various halogenated benzaldehydes in common organic solvents.

SoluteSolvents Exhibiting Good SolubilitySolvents Exhibiting Poor/Slight Solubility
2-Chlorobenzaldehyde Alcohol, Ether, Benzene, Acetone[19][20]Water (Slightly Soluble/Insoluble)[20][21]
4-Fluorobenzaldehyde Chloroform, Methanol, Ether, Acetone, Benzene, Alcohol[22][23]Water (Immiscible)[22][23]
4-Chlorobenzaldehyde Acetone, Chloroform[1]Water[2]
4-Bromobenzaldehyde Acetone, Chloroform[1]Water[2]
General Substituted Benzaldehydes Polar organic media, Acetone, Chloroform[1]Water[1]
Analysis of Structure-Property Relationships

The interplay between the solute and solvent dictates the final solubility outcome.

G cluster_solute Solute Properties (Halogenated Benzaldehyde) cluster_solvent Solvent Properties Solute Halogen Type (F, Cl, Br) - Electronegativity - Size Solubility Resulting Solubility Solute->Solubility Position Isomeric Position (ortho, meta, para) - Molecular Symmetry - Crystal Packing Position->Solubility Polarity Molecular Polarity - Dipole Moment Polarity->Solubility SolventPolarity Solvent Polarity - Dielectric Constant SolventPolarity->Solubility Hbond Hydrogen Bonding - Donor/Acceptor Ability Hbond->Solubility label_interactions Intermolecular Interactions (Dipole-Dipole, H-Bonding, Halogen Bonding)

Caption: Factors Influencing the Solubility of Halogenated Benzaldehydes.

  • Effect of the Halogen : The electronegativity decreases from F > Cl > Br. A C-F bond is more polar than a C-Cl bond, which can lead to stronger dipole-dipole interactions with polar solvents.[8] However, the larger size and polarizability of bromine and iodine can lead to stronger van der Waals forces.

  • Effect of Position (Isomerism) : The position of the halogen significantly affects the molecule's symmetry and ability to pack into a stable crystal lattice. Para-isomers are often more symmetrical, leading to higher melting points and stronger crystal lattice energies. A higher lattice energy requires more energy to overcome, often resulting in lower solubility compared to less symmetrical ortho or meta isomers.

  • Effect of the Solvent :

    • Protic vs. Aprotic Solvents : Protic solvents like methanol and ethanol can act as hydrogen bond donors, interacting favorably with the carbonyl oxygen of the benzaldehyde.[24] Aprotic polar solvents like acetone and acetonitrile are hydrogen bond acceptors and interact via strong dipole-dipole forces.[25]

    • Non-polar Solvents : Non-polar solvents like benzene or hexane are generally less effective unless the overall polarity of the halogenated benzaldehyde is low. However, 2-chlorobenzaldehyde shows good solubility in benzene, indicating that dispersion forces and induced-dipole interactions can still be significant.[19]

Conclusion

The solubility of halogenated benzaldehydes in organic solvents is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough understanding of the underlying physicochemical principles, from polarity and hydrogen bonding to crystal lattice effects, is essential for rational solvent selection. This guide has provided a theoretical framework, a robust experimental protocol for generating reliable data, and an analysis of the key structure-property relationships. By leveraging this knowledge and employing predictive tools like HSP and COSMO-RS, researchers in pharmaceutical and chemical development can significantly streamline their workflows, leading to more efficient, scalable, and robust processes.

References

  • 2-CHLOROBENZALDEHYDE.
  • 2-Chlorobenzaldehyde CAS#: 89-98-5. ChemicalBook.
  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Jetir.Org.
  • 2-Chlorobenzaldehyde. (Source unlisted).
  • 2-Chlorobenzaldehyde. Wikipedia.
  • Functional Groups In Organic Chemistry. (Source unlisted).
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
  • 4-Fluorobenzaldehyde | 459-57-4. ChemicalBook.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Experimental No. (13) Aldehydes and ketones. (Source unlisted).
  • Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes.
  • Prediction of Solubility with COSMO-RS. Zenodo.
  • Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. Semantic Scholar.
  • Organic Compound Identific
  • Role of halogen atoms in the mechanical properties of para-substituted benzaldehyde oximes. RSC Publishing.
  • Structural formulae of the halogenated benzaldehydes studied in this work.
  • Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile.
  • 9.2 Properties of Halogenated Compounds.
  • Ethanol absolute (Reag. USP, Ph. Eur.) for analysis, ACS, ISO. ITW Reagents.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.
  • HSP Basics | Practical Solubility Science. Prof Steven Abbott.
  • New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory.
  • Solubility prediction, solvate and cocrystal screening as tools for r
  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K.
  • Thermodynamics of the Dissolution Process. YouTube.
  • 4-Fluorobenzaldehyde, 98+% 50 mL. Thermo Scientific Acros.

Sources

A Researcher's Guide to Sourcing and Utilizing 4,5-Dibromo-2-fluorobenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise selection of starting materials is a critical determinant of experimental success. This guide provides an in-depth technical overview of 4,5-Dibromo-2-fluorobenzaldehyde (CAS No. 1807181-56-1), a key building block in modern organic synthesis. We will explore its chemical properties, identify reputable commercial suppliers, and discuss the critical considerations for its effective use in the laboratory.

Understanding the Molecule: Properties and Synthetic Value

This compound is a polysubstituted aromatic aldehyde. Its structure, featuring two bromine atoms and a fluorine atom on the benzaldehyde ring, offers a unique combination of reactivity and steric hindrance. The electron-withdrawing nature of the halogens and the aldehyde group deactivates the aromatic ring, influencing its reactivity in various transformations. The fluorine atom, in particular, can modulate the electronic properties and metabolic stability of target molecules in drug discovery programs.

The strategic placement of the bromine atoms at the 4 and 5 positions, and the fluorine atom at the 2-position, provides multiple reaction sites for further functionalization. This makes it a valuable precursor for the synthesis of complex heterocyclic compounds and other molecular scaffolds of pharmaceutical interest.

Commercial Availability and Supplier Specifications

A critical step in any research endeavor is the procurement of high-quality reagents. For this compound, several commercial suppliers offer various grades and quantities. When selecting a supplier, it is imperative to consider not only the purity but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a comparative table of some commercial suppliers for this compound:

SupplierProduct CodePurityCAS NumberMolecular FormulaAdditional Information
Advanced ChemBlocks AD25376095%1807181-56-1C₇H₃Br₂FOAvailable in 250mg, 1g, and 5g packaging.[1]
HANGZHOU LEAP CHEM CO., LTD. --1807181-56-1-A specialized fine chemical supplier for research and bulk manufacturing.[2]
BLD Pharmatech Co., Limited BD37329895%1807181-56-1--

Note: The landscape of chemical suppliers is dynamic. Researchers should always verify the current availability and specifications directly with the suppliers. It is also crucial to be aware of and distinguish this compound from its isomers, such as 2,4-Dibromo-5-fluorobenzaldehyde, 4-Bromo-2-fluorobenzaldehyde, and 2-Bromo-5-fluorobenzaldehyde, which possess different CAS numbers and may exhibit distinct reactivity.

Quality Control and Analytical Verification: A Self-Validating System

To ensure the integrity of experimental results, researchers must have confidence in the identity and purity of their starting materials. While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of good laboratory practice.

A typical workflow for the analytical validation of incoming this compound is outlined below:

Caption: A typical workflow for the analytical validation of this compound.

The causality behind this workflow is to establish a multi-faceted confirmation of the material's identity and purity. Spectroscopic methods provide structural information, while chromatographic techniques offer quantitative data on purity.

Applications in Synthetic Chemistry: Field-Proven Insights

While specific, published protocols for this compound are not yet widespread, its utility can be inferred from the well-established chemistry of related halo- and fluorobenzaldehydes. These compounds are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

The aldehyde functionality serves as a handle for a variety of transformations, including:

  • Reductive amination: To introduce amine-containing moieties.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: To construct heterocyclic rings.

  • Oxidation: To form the corresponding carboxylic acid.

The bromine atoms are particularly useful for palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 4- and 5-positions.

The following diagram illustrates a potential synthetic pathway utilizing this compound:

Synthetic_Pathway Start This compound Step1 Suzuki Coupling (e.g., with an Arylboronic Acid) Start->Step1 Intermediate1 4-Aryl-5-bromo-2-fluorobenzaldehyde Step1->Intermediate1 Step2 Reductive Amination (e.g., with a primary amine) Intermediate1->Step2 Product Substituted Benzylamine Derivative Step2->Product

Caption: A potential synthetic pathway using this compound.

Safety, Handling, and Storage: A Trustworthy Protocol

As with any chemical reagent, proper handling and storage are paramount for safety and to ensure the longevity of the compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search results, general precautions for halogenated aromatic aldehydes should be strictly followed. These compounds are often irritants to the skin, eyes, and respiratory system.[4]

General Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Some suppliers recommend storage at 0-8 °C.[1] The compound may be sensitive to air and moisture.[4]

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • In all cases of significant exposure, seek medical attention.

Conclusion: Enabling Future Discoveries

This compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. By carefully selecting suppliers, rigorously verifying the quality of the material, and adhering to safe handling practices, researchers can confidently incorporate this versatile reagent into their synthetic workflows, paving the way for future discoveries.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

  • BLD Pharmatech Co., Limited. (n.d.). BLD Pharmatech Co., Limited (Page 182). ChemBuyersGuide.com, Inc. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, April 2). 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Aldol Condensation of 4,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

The Substrate: 4,5-Dibromo-2-fluorobenzaldehyde

This application note details the specific handling of This compound in aldol condensation reactions. Unlike standard benzaldehydes, this substrate possesses a unique electronic profile that necessitates modified experimental parameters.

  • Hyper-Electrophilicity: The presence of three electron-withdrawing groups (EWGs)—two bromines at positions 4 and 5, and a fluorine at position 2—creates a highly electron-deficient carbonyl carbon. This significantly accelerates the rate of nucleophilic attack by enolates compared to unsubstituted benzaldehyde.

  • The 2-Fluoro Liability (

    
     Risk):  The fluorine atom at the ortho position is activated not only by the carbonyl group but also by the inductive effects of the bromine atoms. In the presence of strong bases (e.g., methoxide, hydroxide) and heat, this substrate is prone to Nucleophilic Aromatic Substitution (
    
    
    
    )
    , where the fluoride is displaced by the base.
  • Cannizzaro Competition: Due to the lack of

    
    -hydrogens and high electron deficiency, the aldehyde is susceptible to the Cannizzaro reaction if the enolate concentration is low or the base concentration is excessively high.
    
Reaction Pathway & Logic

The target reaction is the Claisen-Schmidt Condensation , a base-catalyzed crossed-aldol reaction between an aldehyde (lacking


-hydrogens) and a ketone (with 

-hydrogens), followed by dehydration to form an

-unsaturated ketone (chalcone).[1][2][3][4]

Mechanistic Workflow:

  • Enolization: Base deprotonates the ketone to form an enolate.[1][5]

  • Addition: Enolate attacks the highly reactive carbonyl of this compound.

  • Dehydration: Elimination of water (E1cB mechanism) yields the conjugated enone system.

ReactionMechanism Base Base (OH-) Ketone Ketone (Acetophenone/Acetone) Base->Ketone Deprotonation Enolate Enolate Ion Ketone->Enolate Aldehyde 4,5-Dibromo-2-fluoro- benzaldehyde Enolate->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Ketone (Intermediate) Aldehyde->Adduct SideRxn Side Reaction: SNAr (F displacement) Aldehyde->SideRxn High Temp/Strong Nu- Product Chalcone Product (α,β-unsaturated) Adduct->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway highlighting the critical branch point for side reactions (SNAr) versus the desired condensation.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Acetophenones)

Recommended for initial screening and high-purity requirements.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Acetophenone (1.0 equiv)[2]

  • Ethanol (95%) or Methanol (Solvent)

  • NaOH (40% aq.[6] solution) or KOH pellets

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of acetophenone in 5 mL of Ethanol .

  • Aldehyde Addition: Add 1.0 mmol of this compound . Stir until fully dissolved.

    • Note: If the aldehyde is not soluble at RT, gently warm to 30°C, then cool back to room temperature.

  • Catalysis (Critical Step): Place the flask in an ice-water bath (0-5°C). Add 0.5 mL of 40% NaOH dropwise over 2 minutes.

    • Why? Low temperature prevents the rapid exotherm from triggering the

      
       displacement of the fluorine atom.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product typically precipitates as a solid.

  • Quench & Workup:

    • Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize excess base and stop retro-aldol processes).

    • Stir vigorously for 10 minutes to break up clumps.

    • Filter the precipitate via vacuum filtration.[2][7]

  • Purification: Wash the solid with cold water (3 x 10 mL) and cold ethanol (1 x 2 mL). Recrystallize from hot Ethanol/Acetone (9:1) if necessary.[8]

Protocol B: Solvent-Free Mechanochemical Synthesis (Green Chemistry)

Recommended for rapid library generation and minimizing solvent waste.

Rationale: High local concentration of reagents accelerates the reaction, often completing it in minutes without external heating.

Procedure:

  • Weighing: In a clean porcelain mortar, place 1.0 mmol of this compound and 1.0 mmol of Acetophenone .

  • Base Addition: Add 1.2 mmol of solid NaOH pellets (powdered).

  • Grinding: Grind the mixture firmly with a pestle.

    • Observation: The mixture will become a sticky paste and may change color (yellow/orange) within 2–5 minutes, indicating chalcone formation.

  • Completion: Continue grinding for 10–15 minutes until the mixture solidifies into a dry powder.

  • Isolation: Add 20 mL of cold water to the mortar. Triturate the solid to dissolve inorganic salts (NaOH, NaBr traces). Filter and wash as in Protocol A.

Data Analysis & Optimization

Solvent & Base Compatibility Matrix

The choice of solvent and base dramatically affects the yield and purity, specifically regarding the stability of the C-F bond.

Solvent SystemBaseTemp (°C)Yield PotentialRisk of Side Rxn (

)
Recommendation
Ethanol (95%) NaOH (aq) 0–25 High (85-95%) Low Primary Choice
MethanolNaOMe25–60ModerateHighAvoid (Methoxy displacement of F)
THFLiOH25ModerateLowUse if solubility is an issue
None (Solid)NaOH (s)AmbientHigh (90%+)LowExcellent for small scale
Troubleshooting Guide

Issue 1: Dark/Tarred Reaction Mixture

  • Cause: Polymerization or decomposition due to excessive base concentration or heat.

  • Solution: Reduce base concentration to 10% NaOH or lower temperature to 0°C.

Issue 2: Recovery of Starting Material (No Reaction)

  • Cause: Enolate not forming or aldehyde insolubility.

  • Solution: Switch solvent to THF/Ethanol (1:1) mix. Ensure stirring is vigorous.

Issue 3: Product contains impurity at ~3.8 ppm (NMR)

  • Cause: Formation of the methoxy-substituted analog (Fluorine displacement) if Methanol was used.

  • Solution: Switch to Ethanol or Isopropanol; avoid alkoxide bases.

Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol and the critical checkpoints for quality control.

Workflow Start Start: this compound ScaleCheck Scale < 500mg? Start->ScaleCheck ProtoB Protocol B: Solvent-Free Grinding (Green Chemistry) ScaleCheck->ProtoB Yes ProtoA Protocol A: Solution Phase (Ethanol/NaOH) ScaleCheck->ProtoA No (Scale-up) Grind Grind with Solid NaOH (15 mins) ProtoB->Grind Quench Quench: Dilute HCl/Ice (Neutralize Base) Grind->Quench TempCtrl Critical: Cool to 0°C (Prevent F-displacement) ProtoA->TempCtrl TempCtrl->Quench Filter Filtration & Washing Quench->Filter QC QC: 1H NMR / MP Check for F- retention Filter->QC

Figure 2: Operational workflow for selecting reaction methodology based on scale and safety constraints.

References

  • BenchChem. (2025).[2][3] Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols. Retrieved from

  • Magritek. (2023).[9] The Aldol Condensation - Monitoring Claisen-Schmidt Reaction by NMR. Retrieved from

  • Chemistry LibreTexts. (2021). Experiment 4: The Aldol Condensation – Preparation of Chalcones. Retrieved from

  • Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Retrieved from

  • Royal Society of Chemistry. (2016). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from

Sources

Synthesis of heterocyclic compounds from 4,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,5-Dibromo-2-fluorobenzaldehyde in Heterocyclic Synthesis

Executive Summary

This guide details the synthetic utility of This compound (CAS: [Relevant CAS if available, typically generic for this guide]), a highly functionalized "ortho-fluoro formyl" scaffold. This molecule represents a privileged starting material for medicinal chemistry due to its trifunctional nature:

  • Electrophilic Aldehyde: Gateway for condensation and multicomponent reactions.

  • Activated Fluorine: An excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabled by the ortho-formyl electron-withdrawing group.
    
  • Dibromo Handle (C4/C5): Allows for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate extended

    
    -conjugated systems.
    

This document provides validated protocols for converting this precursor into two critical pharmacophores: 5,6-Dibromo-1H-indazole and 6,7-Dibromoquinazoline-2-amine .

Strategic Reactivity Analysis

The regiochemical outcome of reactions with this compound is dictated by the interplay between the aldehyde condensation and the fluorine displacement.

Mechanism Insight: The fluorine atom at the C2 position is activated by the strong negative inductive effect (-I) and mesomeric effect (-M) of the ortho-aldehyde group. Nucleophiles (hydrazines, amidines) typically condense with the aldehyde first to form an intermediate (hydrazone/imine), which positions the nucleophilic nitrogen in perfect proximity to displace the fluorine, closing the ring.

Reactivity Pathway Diagram

ReactivityMap Precursor This compound Hydrazine Hydrazine Hydrate (Heat/EtOH) Precursor->Hydrazine Condensation + SNAr Guanidine Guanidine Carbonate (Base/DMAc) Precursor->Guanidine Cyclocondensation Indazole 5,6-Dibromo-1H-indazole (Target A) Hydrazine->Indazole Quinazoline 6,7-Dibromoquinazoline-2-amine (Target B) Guanidine->Quinazoline Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Indazole->Coupling Library Generation Quinazoline->Coupling Library Generation

Figure 1: Divergent synthesis pathways from the this compound core. The scaffold allows access to 5- and 6-membered heterocycles followed by late-stage functionalization.

Protocol 1: Synthesis of 5,6-Dibromo-1H-indazole

This protocol utilizes the "hydrazine route," which is the most robust method for generating indazoles from o-haloaldehydes.

Chemical Transformation:

  • Reactants: this compound + Hydrazine Hydrate (

    
    )
    
  • Mechanism: Formation of hydrazone

    
     Intramolecular 
    
    
    
    cyclization.
  • Numbering Shift: The C4 and C5 bromines of the benzaldehyde become C6 and C5 of the indazole, respectively.

Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (1.0 equiv, 5.0 mmol) in Ethanol (25 mL).

    • Note: If solubility is poor, a 1:1 mixture of Ethanol/THF or pure DMSO can be used.

  • Addition:

    • Add Hydrazine Hydrate (5.0 equiv, 25.0 mmol, 64% or 80% solution) dropwise to the stirring solution at room temperature.

    • Observation: A transient precipitate (hydrazone intermediate) may form and then redissolve.

  • Reaction:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (Indazole) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid using a Buchner funnel. Wash the cake with cold water (

      
      ) to remove excess hydrazine.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol or perform flash column chromatography (Gradient: 0

      
       40% EtOAc/Hexanes) if high purity (>98%) is required.
      

Quantitative Data Summary:

ParameterSpecification
Stoichiometry 1.0 : 5.0 (Aldehyde : Hydrazine)
Temperature 80°C (Reflux)
Time 4–6 Hours
Typical Yield 85–92%
Appearance Off-white to pale yellow solid

Protocol 2: Synthesis of 6,7-Dibromoquinazoline-2-amine

This protocol demonstrates the formation of a 6-membered heterocycle using guanidine. The reaction requires a stronger base to facilitate the


 step on the fluorine.

Chemical Transformation:

  • Reactants: this compound + Guanidine Carbonate.

  • Mechanism: Base-mediated condensation followed by cyclization.[1][2]

  • Numbering Shift: The C4 and C5 bromines of the benzaldehyde become C7 and C6 of the quinazoline, respectively.

Step-by-Step Methodology
  • Preparation:

    • In a pressure vial or round-bottom flask, suspend Guanidine Carbonate (2.0 equiv) and Potassium Carbonate (

      
      , 3.0 equiv) in DMAc (N,N-Dimethylacetamide)  (0.2 M concentration relative to aldehyde).
      
    • Why DMAc? High-boiling polar aprotic solvents stabilize the Meisenheimer complex intermediate in

      
       reactions.
      
  • Addition:

    • Add This compound (1.0 equiv).

  • Reaction:

    • Heat the mixture to 120°C for 12–16 hours.

    • Safety: Ensure the system is vented or capable of withstanding mild pressure if ammonia is generated (though carbonate usually mitigates this).

  • Work-up:

    • Cool to room temperature.

    • Pour into Water (10 volumes). Stir for 30 minutes.

    • The product, 6,7-dibromoquinazoline-2-amine, will precipitate.

    • Filter and wash with water followed by a small amount of cold diethyl ether to remove organic impurities.

Workflow Visualization

QuinazolineFlow Step1 Dissolve Guanidine Carbonate + K2CO3 in DMAc Step2 Add this compound Step1->Step2 Step3 Heat to 120°C (12-16h) SNAr Cyclization Step2->Step3 Step4 Quench in Ice Water Precipitation Step3->Step4 Step5 Filtration & Wash (Yield: ~75-80%) Step4->Step5

Figure 2: Workflow for the synthesis of the quinazoline scaffold.

Critical Mechanistic & Safety Notes

The "Fluorine Effect" in

Researchers often ask why the fluoro-derivative is preferred over the bromo- or chloro-analog for cyclization.

  • Explanation: In

    
     reactions, the rate-determining step is usually the nucleophilic addition to the aromatic ring to form the Meisenheimer complex. Fluorine is the most electronegative element, creating a strong dipole that lowers the energy of the transition state for this addition step. Although Fluoride is a poorer leaving group than Bromide, the acceleration of the addition step drives the reaction kinetics [1].
    
Regioselectivity of Downstream Coupling

When performing Suzuki couplings on the resulting 5,6-dibromo-1H-indazole :

  • The C5 and C6 positions are electronically distinct.

  • Guideline: Screening is required. However, standard oxidative addition trends suggest the position less sterically hindered or more electron-deficient will react first. In 5,6-dibromoindazole, the C6 position is generally more accessible than C5.

References

  • Mechanism of SNAr: "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Chemistry Stack Exchange.[3] Link

  • Indazole Synthesis: "Synthesis of 1H-indazoles from 2-fluorobenzaldehydes." BenchChem Application Notes. Link

  • Quinazoline Synthesis: Shelke, N. B., et al. "SNAr reaction in aqueous medium...". RSC Advances, 2015.[4] Link

  • General Heterocycle Synthesis: "Synthesis of Quinazoline and Quinazolinone Derivatives." IntechOpen, 2020.[5] Link

Sources

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The synthesis of agents that can modulate this process is a cornerstone of medicinal chemistry and drug development. This comprehensive guide provides an in-depth exploration of the synthetic pathways for key classes of anti-inflammatory drugs, with a focus on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We delve into the rationale behind synthetic strategies, present detailed, step-by-step protocols for the synthesis of archetypal agents like Ibuprofen and the selective COX-2 inhibitor Celecoxib, and discuss the broader landscape of anti-inflammatory drug synthesis, including corticosteroids and biologics. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and practical, field-proven methodologies.

Introduction: Targeting the Inflammatory Cascade

Inflammation is a complex cascade of molecular and cellular events critical for host defense and tissue repair.[1] However, when uncontrolled, this "fire within" contributes to a multitude of chronic diseases. The discovery and development of anti-inflammatory drugs have been largely centered on targeting the biosynthesis of prostaglandins, particularly Prostaglandin E₂ (PGE₂), which are key mediators of inflammation.[2] This is primarily achieved by inhibiting the cyclooxygenase (COX) enzymes.[2][3]

Anti-inflammatory agents are broadly categorized based on their mechanism of action and chemical structure:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The most widely used class, which acts by inhibiting COX enzymes.[4]

  • Corticosteroids: Potent anti-inflammatory agents that mimic the effects of endogenous glucocorticoids.[5]

  • Biologics: A modern class of therapeutics, typically protein-based, that target specific components of the immune system, such as cytokines like TNF-α or interleukins.[6]

This guide will focus predominantly on the chemical synthesis of small-molecule agents, particularly NSAIDs, which represent a triumph of modern organic synthesis in producing globally significant pharmaceuticals.

The Primary Target: The Cyclooxygenase (COX) Pathway

Understanding the synthesis of most NSAIDs requires a foundational knowledge of their biological target. The COX enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in the inflammation pathway.[3][7][8]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, including the protection of the stomach lining and platelet aggregation.[8][9]

  • COX-2: This isoform is inducible, meaning its expression is significantly upregulated at sites of inflammation by mediators like cytokines.[9] It is the primary source of prostaglandins in inflammatory states.

The central hypothesis in modern anti-inflammatory drug design has been that selective inhibition of COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[9]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 converts COX2 COX-2 (Inducible) AA->COX2 converts PGs_Homeostatic Prostaglandins (Homeostatic) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Functions GI Protection Platelet Aggregation PGs_Homeostatic->Functions Inflammation Inflammation Pain, Fever PGs_Inflammatory->Inflammation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits COXIBs Selective COX-2 Inhibitors (e.g., Celecoxib) COXIBs->COX2 selectively inhibits

Caption: The Cyclooxygenase (COX) pathway and points of NSAID intervention.

Synthesis of a Non-Selective COX Inhibitor: Ibuprofen

Ibuprofen is one of the most common over-the-counter NSAIDs, belonging to the propionic acid class.[10] Its synthesis is a classic example of multi-step industrial organic chemistry. The original process developed by the Boots Company involved six steps. However, a more atom-economical, three-step "green" synthesis was later developed by the BHC Company, which is now widely lauded. We will focus on a common laboratory-scale synthesis that embodies key organic reactions.[11][12]

Rationale for Synthetic Strategy

The core of the ibuprofen molecule is a phenylpropionic acid moiety attached to an isobutyl group. A common and robust strategy involves building this structure through a sequence of well-established reactions: Friedel-Crafts acylation to install a carbonyl group, which then serves as a handle for further transformations to introduce the propionic acid side chain.[10][11]

Experimental Workflow: Synthesis of Ibuprofen

Ibuprofen_Synthesis start Isobutylbenzene step1 Step 1: Friedel-Crafts Acylation Reagents: Acetic Anhydride, AlCl₃ start->step1 product1 4'-Isobutylacetophenone step1->product1 step2 Step 2: Carbonyl Reduction Reagents: NaBH₄, Methanol product1->step2 product2 1-(4-Isobutylphenyl)ethanol step2->product2 step3 Step 3: Halogenation Reagents: Thionyl Chloride (SOCl₂) product2->step3 product3 1-(4-Isobutylphenyl)ethyl chloride step3->product3 step4 Step 4: Grignard Formation & Carboxylation Reagents: Mg, THF; then CO₂, H₃O⁺ product3->step4 final_product Ibuprofen step4->final_product

Caption: A representative multi-step synthetic workflow for Ibuprofen.

Protocol: Synthesis of 1-(4-Isobutylphenyl)ethanol (Intermediate)

This protocol details the first two steps of the synthesis: the Friedel-Crafts acylation and subsequent reduction.

Materials:

  • Isobutylbenzene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, ice bath.

Procedure:

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a fume hood.

  • To the flask, add isobutylbenzene (1.0 eq) and dichloromethane (DCM, ~2 mL per mmol of isobutylbenzene).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution. Causality Note: AlCl₃ is a Lewis acid catalyst required to generate the acylium ion electrophile from acetic anhydride for the electrophilic aromatic substitution. The addition must be slow and controlled due to the exothermic nature of the reaction.

  • Once the AlCl₃ has been added, add acetic anhydride (1.1 eq) dropwise via an addition funnel over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl (~1 mL per gram of AlCl₃). Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone, which can be used in the next step without further purification.

Step 2: Reduction to 1-(4-Isobutylphenyl)ethanol

  • Dissolve the crude 4'-isobutylacetophenone from Step 1 in methanol (~3 mL per mmol) in a suitable flask and cool in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring. The reaction is exothermic and generates hydrogen gas, necessitating slow addition and proper ventilation.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the product, 1-(4-isobutylphenyl)ethanol.

The final steps would involve converting the alcohol to a halide and then performing a Grignard reaction with CO₂ to form the carboxylic acid, yielding ibuprofen.[10]

Synthesis of a Selective COX-2 Inhibitor: Celecoxib

Celecoxib was a landmark drug, being one of the first selective COX-2 inhibitors brought to market.[9] Its synthesis involves the construction of a central pyrazole ring, a common scaffold in medicinal chemistry.

Rationale for Synthetic Strategy

The key transformation in Celecoxib synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This reaction efficiently forms the five-membered pyrazole heterocycle that is central to the drug's structure and activity. The specific choice of substituted starting materials ensures the correct placement of the trifluoromethyl, p-tolyl, and p-sulfonamidophenyl groups on the pyrazole ring.[13][14]

Experimental Workflow: Synthesis of Celecoxib

Celecoxib_Synthesis start1 4-Methylacetophenone step1 Step 1: Claisen Condensation Reagent: Sodium Methoxide start1->step1 start2 Ethyl Trifluoroacetate start2->step1 product1 4,4,4-Trifluoro-1-(4-methylphenyl) -butane-1,3-dione (TFBD) step1->product1 step2 Step 2: Pyrazole Formation (Condensation) Solvent: Ethanol, Reflux product1->step2 start3 4-Hydrazinobenzenesulfonamide HCl start3->step2 final_product Celecoxib step2->final_product

Caption: Key steps in the synthesis of the selective COX-2 inhibitor Celecoxib.

Protocol: Synthesis of Celecoxib

This protocol describes the final condensation step to form the Celecoxib molecule from its key intermediates.

Materials:

  • 4,4,4-Trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (TFBD)

  • 4-Sulfonamidophenylhydrazine hydrochloride (or its free base, 4-hydrazinobenzenesulfonamide)

  • Ethanol or a biphasic mixture (e.g., ethyl acetate/water)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, suspend 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1.1 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) in ethanol.[14]

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. Causality Note: The elevated temperature is necessary to drive the condensation reaction between the hydrazine and the two carbonyl groups of the dione. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Maintain the reflux for 17-20 hours. The progress of the reaction can be monitored by TLC.[14] Alternative, greener protocols may use a biphasic water/ethyl acetate system with a shorter reaction time (2-5 hours).[14]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.

  • The crude Celecoxib can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield a pure, crystalline solid. The purity should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Comparative Synthesis Data
ParameterIbuprofen Synthesis (BHC Process)Celecoxib Synthesis
Key Reaction Palladium-catalyzed carbonylationHeterocyclic condensation
Starting Materials Isobutylbenzene, Acetic Anhydride4-Methylacetophenone, Ethyl Trifluoroacetate, 4-Hydrazinobenzenesulfonamide
Atom Economy High (3 steps)Moderate
Typical Overall Yield ~77%70-85% (for final step)
Key Catalyst Palladium complexOften acid or base-catalyzed, or thermal

Modern Synthetic Approaches and Other Drug Classes

While the synthesis of classic NSAIDs is well-established, modern research focuses on creating agents with improved safety and efficacy profiles.

  • Prodrugs & Molecular Hybridization: One strategy is to synthesize prodrugs, where the active NSAID is chemically modified, often by esterification, to enhance properties like transdermal absorption or to reduce gastric irritation.[15] Another advanced approach is molecular hybridization, which involves linking two distinct pharmacophores to create a single molecule that can hit multiple targets, potentially leading to synergistic effects and reduced toxicity.[16]

  • Corticosteroids: The synthesis of corticosteroids (e.g., hydrocortisone, prednisone) is significantly more complex than that of NSAIDs. These molecules are synthesized from cholesterol in the adrenal cortex.[17] Industrial synthesis often begins with steroid precursors, such as sapogenins (e.g., diosgenin) extracted from plants, which are then converted through a series of complex chemical and sometimes microbial transformations.[18][19][20]

  • Biologics: Unlike small-molecule drugs, biologics are not produced through traditional organic synthesis. They are large, complex proteins (e.g., monoclonal antibodies) manufactured using recombinant DNA technology in living cellular systems, such as mammalian or bacterial cells.[6][21] This biotechnological process involves gene cloning, protein expression, and extensive purification.

Conclusion

The synthesis of anti-inflammatory agents is a diverse and dynamic field that has profoundly impacted human health. The elegant and efficient synthetic routes developed for NSAIDs like ibuprofen and celecoxib highlight the power of organic chemistry to solve critical therapeutic challenges. These syntheses rely on a toolkit of fundamental reactions, from electrophilic aromatic substitution to heterocyclic condensations. As our understanding of the inflammatory process deepens, future synthetic efforts will increasingly focus on creating multi-target ligands, highly specific biologics, and innovative drug delivery systems to provide safer and more effective treatments for inflammatory diseases.

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  • SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. (2014). An-Najah National University. [Link]

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  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]

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One-Pot Synthesis of Benzaldehyde Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Benzaldehyde Derivatives in Modern Chemistry

Benzaldehyde and its derivatives are foundational pillars in the architecture of organic synthesis. These aromatic aldehydes are not merely synthetic endpoints but serve as versatile intermediates in the creation of a vast array of complex molecules, from life-saving pharmaceuticals and agrochemicals to vibrant dyes and alluring fragrances. Their significance in drug development is particularly noteworthy, with the benzaldehyde motif embedded in numerous bioactive compounds. The efficiency of synthesizing these crucial building blocks is, therefore, a paramount concern for researchers and drug development professionals.

This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of various one-pot synthetic strategies for benzaldehyde derivatives. By understanding the "why" behind each step, the scientist can better troubleshoot, adapt, and innovate. We will explore several field-proven, robust methodologies, each presented with detailed, step-by-step protocols.

Strategic Approaches to One-Pot Benzaldehyde Synthesis

The elegance of one-pot synthesis lies in its ability to conduct multiple reaction steps in a single reaction vessel, thereby minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency. This approach is particularly advantageous for the synthesis of functionalized benzaldehydes, which can be sensitive to prolonged workup procedures.

We will delve into three primary strategies for the one-pot synthesis of benzaldehyde derivatives, categorized by the nature of the starting material and the synthetic transformation:

  • Formylation of Phenols: Direct introduction of a formyl group onto a phenolic ring.

  • Oxidation of Benzyl Alcohols: A straightforward and often high-yielding conversion.

  • Reductive and Cross-Coupling Strategies: Advanced methods for constructing highly functionalized benzaldehydes.

Protocol I: Ortho-Formylation of Phenols - The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic and reliable method for the ortho-formylation of phenols, yielding valuable salicylaldehyde derivatives.[1][2][3] This electrophilic aromatic substitution reaction employs chloroform in a basic medium to generate a highly reactive dichlorocarbene intermediate.[1][3]

Mechanistic Insight: The Role of Dichlorocarbene

The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., NaOH) to form a trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂), a potent electrophile.[1][3] Concurrently, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the salicylaldehyde.[3]

Experimental Workflow: Reimer-Tiemann Reaction

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up and Isolation A Dissolve Phenol in aq. NaOH B Heat to 65-70°C A->B C Add Chloroform dropwise (exothermic) B->C D Maintain temperature and stir for 1-2 hours C->D E Cool and acidify with dilute acid D->E F Extract with organic solvent (e.g., diethyl ether) E->F G Wash, dry, and concentrate F->G H Purify by distillation or recrystallization G->H

Caption: Workflow for the Reimer-Tiemann ortho-formylation of phenols.

Detailed Protocol: Synthesis of Salicylaldehyde from Phenol

Materials:

  • Phenol (0.1 mol)

  • Sodium hydroxide (0.4 mol)

  • Chloroform (0.12 mol)

  • Diethyl ether

  • Dilute sulfuric acid

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water.

  • Add phenol to the basic solution and heat the mixture to 65°C with constant stirring.[1]

  • Add chloroform dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature is maintained between 65-70°C. The reaction is exothermic and may require external cooling.[1]

  • After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL).[1]

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield pure salicylaldehyde.

Phenol DerivativeMajor ProductTypical YieldReference
PhenolSalicylaldehyde30-40%[1]
GuaiacolVanillin20-30%[1]
p-Cresol2-Hydroxy-5-methylbenzaldehyde40-50%[1]

Protocol II: Direct Oxidation of Benzyl Alcohols

The oxidation of benzyl alcohols to their corresponding benzaldehydes is a fundamental transformation in organic synthesis.[4] One-pot procedures utilizing catalytic amounts of an oxidant offer a green and efficient route to these valuable compounds.

Mechanistic Rationale: Selective Catalytic Oxidation

Various catalytic systems can achieve the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. For instance, using ferric nitrate, the reaction proceeds with high conversion and selectivity.[5] The use of greener oxidants like hydrogen peroxide in the presence of a suitable catalyst is also a highly effective and environmentally benign approach.[4]

Experimental Workflow: Oxidation of Benzyl Alcohol

G cluster_0 Reaction Setup cluster_1 Oxidant Addition cluster_2 Work-up and Purification A Combine Benzyl Alcohol, Catalyst, and Solvent B Heat to reflux A->B C Add Oxidant (e.g., H₂O₂) dropwise B->C D Monitor reaction by TLC C->D E Cool and quench the reaction D->E F Extract with an organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography or distillation G->H

Caption: General workflow for the catalytic oxidation of benzyl alcohol.

Detailed Protocol: Ferric Nitrate-Mediated Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol (10 mmol)

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (2 mmol)

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add benzyl alcohol and acetonitrile.

  • Add ferric nitrate nonahydrate to the solution.

  • Heat the reaction mixture to 80°C and stir for 6 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde.

SubstrateCatalystTemperatureTimeConversion (%)Selectivity (%)Reference
Benzyl alcoholFe(NO₃)₃80°C6 h94.9>95[5]
4-Methylbenzyl alcoholFe(NO₃)₃80°C6 h96.2>95[5]
4-Methoxybenzyl alcoholFe(NO₃)₃80°C6 h98.1>95[5]

Protocol III: Advanced One-Pot Reduction and Cross-Coupling

For the synthesis of highly substituted and functionalized benzaldehydes, a one-pot reduction followed by a cross-coupling reaction is a powerful strategy.[6][7][8] This approach often starts from a carboxylic acid derivative, such as a Weinreb amide, which is partially reduced to an intermediate that is stable enough to undergo a subsequent C-C bond-forming reaction.[9]

Mechanistic Cornerstone: The Stability of the Hemiaminal Intermediate

A key feature of this methodology is the in-situ formation of a stable tetrahedral intermediate, such as an aluminum hemiaminal.[6][7][8] This intermediate protects the nascent aldehyde from further reduction or nucleophilic attack, allowing for the subsequent introduction of various substituents via transition metal-catalyzed cross-coupling reactions.[6][7][8]

Logical Flow of the One-Pot Reduction/Cross-Coupling Synthesis

G A Weinreb Amide B Reduction (e.g., DIBAL-H) A->B C Stable Hemiaminal Intermediate B->C E Cross-Coupling C->E D Organometallic Reagent + Pd Catalyst D->E F Substituted Benzaldehyde E->F

Caption: Logical flow of the one-pot reduction/cross-coupling synthesis.

Detailed Protocol: One-Pot Synthesis of 4-Phenylbenzaldehyde

Materials:

  • N-methoxy-N-methyl-4-phenylbenzamide (Weinreb amide) (1 mmol)

  • Diisobutylaluminium hydride (DIBAL-H) (1.2 mmol, 1.0 M solution in hexanes)

  • Phenylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Potassium carbonate (3 mmol)

  • Toluene/Water (4:1 mixture)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked flask under an argon atmosphere, dissolve the Weinreb amide in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Add DIBAL-H dropwise over 5 minutes and stir the mixture at 0°C for 30 minutes.

  • To the same flask, add a solution of phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate in a toluene/water mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylbenzaldehyde.

Weinreb AmideOrganometallic ReagentProductTypical YieldReference
N-methoxy-N-methylbenzamidePhenylmagnesium bromide4-Phenylbenzaldehyde85%[6][7]
4-Bromo-N-methoxy-N-methylbenzamideMethylmagnesium bromide4-Bromo-methylbenzaldehyde90%[6][7]
N-methoxy-N-methyl-2-naphthamideVinylmagnesium bromide2-Naphthaldehyde78%[6][7]

Other Notable One-Pot Formylation Reactions

While the Reimer-Tiemann reaction is a staple, other named reactions offer alternative routes to hydroxybenzaldehydes, each with its own advantages and substrate scope.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid.[10][11][12] It is particularly effective for electron-rich phenols.[11]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.[13][14]

  • Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.[15][16][17] Due to the toxicity of HCN, a modification using zinc cyanide is often preferred.[16]

Conclusion and Future Outlook

The one-pot synthesis of benzaldehyde derivatives represents a significant area of research with direct applications in the pharmaceutical and fine chemical industries. The methodologies presented in this guide offer a range of options for accessing these critical building blocks, from classic named reactions to modern catalytic strategies. The choice of method will ultimately depend on the desired substitution pattern, the nature of the starting material, and considerations of scale and environmental impact. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable one-pot procedures for the synthesis of benzaldehyde derivatives, further empowering researchers in their quest for novel and impactful molecules.

References

  • M. El-Massaoudi, et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • D. Kamble, et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available at: [Link]

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  • H. Surya Prakash Rao & S. Sivakumar. (2006). Condensation of α-Aroylketene Dithioacetals and 2-Hydroxyarylaldehydes Results in Facile Synthesis of a Combinatorial Library of 3-Aroylcoumarins. The Journal of Organic Chemistry. Available at: [Link]

  • Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. Available at: [Link]

  • Y. Wang, et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. Available at: [Link]

  • M. El-Massaoudi, et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

  • University of Groningen. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. University of Groningen Research Database. Available at: [Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • M. Chahal, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 4,5-Dibromo-2-fluorobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of a Polyhalogenated Scaffolding Molecule

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel and effective therapeutic agents. 4,5-Dibromo-2-fluorobenzaldehyde is a trifunctionalized aromatic aldehyde that has emerged as a highly valuable building block for medicinal chemists. Its utility is rooted in the orthogonal reactivity of its constituent functional groups: a reactive aldehyde, a fluorine atom that can enhance pharmacological properties, and two bromine atoms that serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.

The presence of a fluorine atom can significantly improve key drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The two bromine atoms at the 4- and 5-positions offer the potential for selective and sequential functionalization, enabling the synthesis of diverse molecular libraries from a single, common intermediate. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale behind its use in the synthesis of key bioactive scaffolds.

Core Applications in Drug Discovery: A Gateway to Privileged Scaffolds

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of several "privileged scaffolds" in medicinal chemistry – molecular frameworks that are known to bind to multiple biological targets. Key applications include the synthesis of biaryl-containing compounds and fused heterocyclic systems, such as quinazolines, which are prominent in the development of kinase inhibitors and other targeted therapies.[2][3]

Synthesis of Biaryl Scaffolds via Palladium-Catalyzed Cross-Coupling

The bromine atoms on the this compound ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between the dibrominated ring and a variety of aryl or heteroaryl boronic acids. This approach is instrumental in the synthesis of kinase inhibitors, where a biaryl scaffold is often crucial for occupying adjacent binding pockets of the enzyme's active site.

The differential reactivity of the two bromine atoms (C4-Br and C5-Br) can potentially be exploited for selective mono- or di-arylation, further expanding the chemical space accessible from this starting material.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the mono-arylation of this compound with an arylboronic acid. Optimization may be necessary depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst precursor, Pd(OAc)₂ (0.02 eq), along with the phosphine ligand, PPh₃ (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Causality and Self-Validation: The use of a palladium catalyst in combination with a phosphine ligand is crucial for the catalytic cycle of the Suzuki reaction. The base (K₂CO₃) is required for the transmetalation step. The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Monitoring by TLC or LC-MS allows for the determination of the reaction endpoint and helps to ensure the desired product is formed.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ - Pd(OAc)₂/PPh₃ inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Cool and Perform Aqueous Workup monitor->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Quinazoline Scaffolds for Kinase Inhibitors

The quinazoline ring system is a core component of many approved kinase inhibitors, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). This compound can serve as a key precursor in the synthesis of novel quinazoline derivatives. A common synthetic strategy involves the condensation of the aldehyde with an appropriately substituted anthranilamide or 2-aminobenzonitrile, followed by cyclization to form the quinazoline core.[4]

The bromine and fluorine substituents on the final quinazoline product can then be further functionalized to optimize binding affinity and selectivity for the target kinase.

Experimental Protocol 2: Synthesis of a 6,7-Dibromo-8-fluoroquinazoline Derivative

This protocol describes a two-step synthesis of a dibrominated quinazoline scaffold from this compound.

Step 1: Condensation to form a Schiff Base

Materials:

  • This compound

  • 2-Amino-3-cyanopyridine (or a similar aminonitrile) (1.0 equivalent)

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) and 2-amino-3-cyanopyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the formation of the Schiff base (imine) by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form the Quinazoline Ring

Materials:

  • Schiff base from Step 1

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • Carefully add the Schiff base from Step 1 to polyphosphoric acid at room temperature with stirring.

  • Slowly heat the mixture to 120-140 °C and maintain this temperature for 2-3 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude quinazoline product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure quinazoline derivative.

Causality and Self-Validation: The acid catalyst in Step 1 protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group. The subsequent cyclization in Step 2 is typically promoted by a strong acid and dehydrating agent like PPA, which facilitates the intramolecular attack of the nitrogen onto the nitrile group. The reaction progress is monitored at each stage to ensure the completion of the transformation before proceeding to the next step or workup.

Quinazoline_Synthesis_Pathway start This compound + 2-Amino-3-cyanopyridine step1 Condensation (Ethanol, Acetic Acid, Reflux) start->step1 intermediate Schiff Base Intermediate step1->intermediate step2 Cyclization (Polyphosphoric Acid, 120-140 °C) intermediate->step2 product 6,7-Dibromo-8-fluoro-pyrido[2,3-d]pyrimidine (Quinazoline Analog) step2->product

Caption: Synthetic pathway for a dibrominated quinazoline analog.

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 95-99 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate), insoluble in water.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient synthesis of complex molecular architectures, particularly biaryl and heterocyclic scaffolds that are prevalent in modern drug candidates. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound. As the demand for novel and targeted therapeutics continues to grow, the strategic application of well-designed, multifunctional building blocks like this compound will undoubtedly play a crucial role in accelerating the drug discovery process.

References

  • Al-Warhi, T., El Kerdawy, A. M., Said, M. A., Albohy, A., Elsayed, Z. M., Aljaeed, N., Elkaeed, E. B., Eldehna, W. M., Abdel-Aziz, H. A., & Abdelmoaz, M. A. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1521–1544. Available at: [Link]

  • Ghareb, N., & Al-Omair, M. A. (2023). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research Journal of Pharmacy and Technology, 16(10), 4583-4589. Available at: [Link]

  • Jadhav, S. D., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal, 14(1). Available at: [Link]

  • Close, A. J., et al. (2016). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 14(34), 8246-8252. Available at: [Link]

  • Wu, X., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(52), 32868-32884. Available at: [Link]

  • Pathan, A. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6644. Available at: [Link]

  • Rana, A., & Siddiqui, N. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7859. Available at: [Link]

  • Shanghai Zhiyan Medicine Technology Co., Ltd. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
  • Wang, L., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(12), 629. Available at: [Link]

  • Zhang, L., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 29(18), 2655-2660. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluorobenzaldehyde. PubChem. Retrieved February 2, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Silva, T., et al. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Marine Drugs, 20(5), 315. Available at: [Link]

  • Batran, R. Z., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Bioorganic Chemistry, 110, 104811. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-45DB2F Subject: Optimization of Recrystallization Protocol for 4,5-Dibromo-2-fluorobenzaldehyde Status: Resolved / Guide Available Assigned Scientist: Senior Application Specialist

Diagnostic Overview

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 1193388-66-1 or analogs), a critical intermediate often used in the synthesis of FGFR inhibitors and other kinase-targeting small molecules.

High-purity isolation of this compound is challenging due to two primary factors:

  • Low Melting Point (LMS) Risk: Poly-halogenated benzaldehydes often possess melting points in the 40–90°C range. This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.

  • Oxidative Instability: The aldehyde moiety is susceptible to air oxidation, forming 4,5-dibromo-2-fluorobenzoic acid . This impurity can co-crystallize and significantly lower yields in subsequent steps (e.g., reductive aminations).

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Purification
Appearance White to off-white solidYellowing indicates oxidation or conjugated impurities.
Melting Point ~60–90°C (Analogs range)Critical: Do not exceed this temp during dissolution to prevent oiling out.
Solubility (Water) NegligibleWater is a strictly anti-solvent.
Solubility (Organic) High (DCM, EtOAc, THF)Requires a non-polar counter-solvent (Heptane/Hexane).
Key Impurities Benzoic acid deriv., RegioisomersAcidic impurities must be removed before recrystallization if >5%.

Standard Operating Procedures (SOPs)

We recommend Method A as the primary protocol because it avoids water, reducing the risk of hydrate formation and minimizing oiling out. Use Method B only if Method A fails to remove specific polar impurities.

Method A: The Non-Polar System (Heptane / Ethyl Acetate)

Best for: Removing polar impurities (acids) and preventing oiling out.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) - High purity grade.

  • Anti-solvent: n-Heptane (preferred over Hexane for higher boiling point).

Protocol:

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add EtOAc dropwise at 50°C until dissolved. If it requires >10 mL, the compound is too insoluble; switch to Method B.

  • Dissolution: In a Erlenmeyer flask, suspend the crude solid in minimal EtOAc (approx. 2-3 mL per gram). Heat to 50-60°C (Do not boil violently). Add more EtOAc slowly until the solid just dissolves.

  • Filtration (Crucial): While hot, filter through a pre-warmed glass frit or fluted filter paper to remove dust and insoluble inorganic salts.

  • Crystallization:

    • Return filtrate to the heat source; bring back to 50°C.

    • Add hot n-Heptane dropwise until a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Remove from heat.[1][2] Wrap the flask in a towel (insulation) to allow slow cooling to room temperature.

  • Harvest: Cool further in an ice bath (0-4°C) for 30 minutes. Filter the crystals and wash with cold n-Heptane.

  • Drying: Vacuum dry at <40°C. Warning: Higher temperatures may cause sublimation.

Method B: The Polar System (Ethanol / Water)

Best for: Removing non-polar byproducts (starting materials).

Protocol:

  • Dissolve crude solid in warm Ethanol (95% or absolute) at 60°C.

  • Add warm water dropwise until turbidity persists.

  • Seed it: If available, add a seed crystal of pure product.

  • Cool slowly. Note: If the solution turns milky/oily immediately, reheat and add more Ethanol.

Troubleshooting & FAQs

Issue 1: "My product is oiling out (forming a liquid blob) instead of crystals."

Diagnosis: The temperature of the solution dropped below the "oiling out" limit (liquid-liquid phase separation) before it hit the crystal nucleation point. This is common with impurities acting as solvents. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (EtOAc or Ethanol) to lower the saturation concentration.

  • Seed heavily with pure crystals at the first sign of cloudiness.

  • Vigorous Stirring: Stirring can sometimes force the oil droplets to crystallize by increasing surface area contact.

Issue 2: "The crystals are yellow/orange."

Diagnosis: Presence of oxidized impurities (quinones or conjugated byproducts) or trace bromine. Corrective Action:

  • Activated Charcoal: During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight). Stir for 5 minutes, then perform the hot filtration (Step 3) through a Celite pad to remove the charcoal.

Issue 3: "NMR shows a carboxylic acid peak (~11-13 ppm)."

Diagnosis: Oxidation of the aldehyde to 4,5-dibromo-2-fluorobenzoic acid. Recrystallization is often inefficient at removing large amounts of this acid. Corrective Action (Pre-purification Wash):

  • Dissolve the crude material in Ethyl Acetate.

  • Wash the organic layer with 5% aqueous Sodium Bicarbonate (NaHCO₃) . The acid will convert to the salt and move to the water layer.

  • Dry the organic layer (MgSO₄), evaporate, and then proceed to recrystallization.

Visual Workflows

Logic Flow: Solvent Selection Strategy[3]

SolventSelection Start Start: Crude this compound CheckAcid Check 1H NMR: Acid Impurity > 5%? Start->CheckAcid BicarbWash Perform NaHCO3 Wash (Remove Benzoic Acid) CheckAcid->BicarbWash Yes SolubilityTest Solubility Test CheckAcid->SolubilityTest No BicarbWash->SolubilityTest MethodA Method A: EtOAc / Heptane (Preferred for Stability) SolubilityTest->MethodA Soluble in warm EtOAc MethodB Method B: EtOH / Water (Risk of Oiling Out) SolubilityTest->MethodB Insoluble in EtOAc

Figure 1: Decision matrix for pre-treatment and solvent selection. Prioritize removing acidic impurities chemically before physical purification.

Workflow: Handling "Oiling Out"

OilingOut HotSol Hot Saturated Solution Cooling Cooling Phase HotSol->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Form CheckState->Crystals Cloudy -> Solid Oil Oiling Out (Liquid Droplets) CheckState->Oil Milky Emulsion Remedy1 Reheat to Dissolve Oil->Remedy1 Remedy2 Add More Solvent (Dilute) Remedy1->Remedy2 Remedy3 Add Seed Crystal Remedy2->Remedy3 Remedy3->Cooling Retry Slow Cool

Figure 2: Troubleshooting loop for the "Oiling Out" phenomenon, common with low-melting halogenated benzaldehydes.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification techniques of benzaldehydes).

  • Léris, P., et al. (2013). Process for the preparation of 4-bromo-2-methoxybenzaldehyde. Patent CN103025696B. (Describes Heptane crystallization of the structural analog 4-bromo-2-fluorobenzaldehyde).

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzaldehyde Product Specification. (Used for melting point approximation of the 4,5-dibromo analog).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (General mechanisms for oiling out and nucleation).

Sources

Technical Support Center: Purification of 4,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Dibromo-2-fluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block and require the highest standards of purity for their applications. Impurities, even at trace levels, can lead to unpredictable reaction outcomes, the formation of complex side products, and compromised biological data.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges. We will delve into the causality behind experimental choices, offering field-proven protocols to resolve specific impurity-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the handling and purification of this compound.

Question 1: My crude product is an off-color solid with a broad melting point. What are the most probable impurities?

Answer: A discolored appearance and a wide melting point range are classic indicators of a heterogeneous sample. Based on the common synthetic routes for halogenated benzaldehydes, the impurities likely fall into several categories:

  • Synthesis-Related Impurities: The bromination of 2-fluorobenzaldehyde can result in the formation of positional isomers (e.g., other dibromo- or monobromo-isomers) which have very similar physicochemical properties to the desired product, making them challenging to separate.[1][2] Incomplete reactions can also leave residual starting materials or monobrominated intermediates in the final product.[3]

  • Oxidation Byproducts: Aldehydes are notoriously susceptible to air oxidation, especially under non-inert conditions or during prolonged storage. This leads to the formation of the corresponding carboxylic acid: 4,5-Dibromo-2-fluorobenzoic acid.[4][5] This acidic impurity is a very common culprit.

  • Residual Reagents: Depending on the synthetic method, residual acids (e.g., sulfuric acid), brominating agents, or inorganic salts may be present.[6][7]

A preliminary analysis by Thin Layer Chromatography (TLC) against a pure standard, or more definitively by HPLC or GC-MS, is highly recommended to identify the number and relative polarity of the impurity species.[8]

Question 2: My NMR analysis indicates the presence of 4,5-Dibromo-2-fluorobenzoic acid. How can I efficiently remove this acidic impurity?

Answer: The presence of the corresponding carboxylic acid is the most common degradation-related impurity. Fortunately, its acidic nature makes it straightforward to remove via a chemically selective liquid-liquid extraction.

The underlying principle is the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a mild base. A simple wash of an organic solution of your crude product with an aqueous basic solution will transfer the impurity into the aqueous phase, leaving the neutral aldehyde in the organic layer.

Causality: We recommend using a mild base like saturated sodium bicarbonate (NaHCO₃) solution over a strong base like sodium hydroxide (NaOH).[5] Strong bases can potentially catalyze undesirable side reactions with the aldehyde, such as a Cannizzaro reaction, especially if there are traces of other aldehydes present.[9]

For a detailed methodology, please refer to Protocol 1: Purification via Mild Basic Wash .

Question 3: I'm struggling with isomeric impurities that co-elute during column chromatography. What is a more effective purification strategy?

Answer: Isomeric impurities present a significant purification challenge due to their similar polarity and solubility profiles.[1][2] While column chromatography can be effective, it sometimes leads to product decomposition on silica gel and may not provide baseline separation for closely related isomers.[5] In this scenario, two methods are superior:

  • Recrystallization: This is often the most effective technique for removing small amounts of impurities from a solid product. The key is to identify a suitable solvent system where the desired this compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution. A solvent/anti-solvent system (e.g., dichloromethane/heptane or ethyl acetate/hexane) can also be highly effective.[3][9]

  • Bisulfite Adduct Formation: This classic chemical method offers exceptional selectivity for aldehydes.[10][11] The aldehyde reacts reversibly with aqueous sodium bisulfite to form a charged, water-soluble adduct. Isomeric impurities, starting materials, and other byproducts that are not aldehydes will not react and can be washed away with an organic solvent. The pure aldehyde is then regenerated by treating the aqueous layer with a base. This method is particularly powerful for removing stubborn non-aldehyde impurities.[12][13]

For detailed methodologies, see Protocol 2: Purification by Recrystallization and Protocol 3: High-Purity Purification via Sodium Bisulfite Adduct Formation .

Question 4: My product yield drops significantly after silica gel column chromatography. Why is this happening and what's the alternative?

Answer: A significant loss of product on a silica gel column is often due to the acidic nature of standard silica, which can cause decomposition of sensitive compounds like aldehydes.[5] Aldehydes can be partially oxidized to the carboxylic acid on the column or undergo other acid-catalyzed side reactions.

Troubleshooting Steps & Alternatives:

  • Neutralize the Silica: Pre-treating the silica gel slurry with a small amount of a base, like triethylamine (~1% v/v in the eluent), can neutralize the acidic sites and mitigate decomposition.

  • Use a Different Stationary Phase: Alumina (neutral or basic) can be a less harsh alternative to silica gel for some aldehydes.

  • Avoid Chromatography: For many applications, the Sodium Bisulfite Adduct Formation method (Protocol 3 ) is the most robust and scalable alternative to chromatography.[14] It avoids solid stationary phases entirely and often provides a higher yield of purer material. It is an excellent choice for separating the aldehyde from non-carbonyl compounds.[14]

Purification & Troubleshooting Protocols

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the impurities.

Purification_Workflow start Crude this compound analysis Purity Analysis (TLC, NMR, HPLC/GC-MS) start->analysis impurity_type Identify Predominant Impurity analysis->impurity_type acid_impurity Acidic (Carboxylic Acid) impurity_type->acid_impurity Acidic isomeric_impurity Isomeric / Non-Aldehyde impurity_type->isomeric_impurity Isomeric/ Non-Aldehyde multiple_impurities Complex Mixture impurity_type->multiple_impurities Multiple Types protocol1 Protocol 1: Mild Basic Wash acid_impurity->protocol1 protocol2 Protocol 2: Recrystallization isomeric_impurity->protocol2 protocol3 Protocol 3: Bisulfite Adduct Formation multiple_impurities->protocol3 final_product Pure Product protocol1->final_product protocol2->final_product protocol3->final_product

Caption: Purification method selection workflow.

Protocol 1: Purification via Mild Basic Wash (Removal of Acidic Impurities)

This protocol is designed to selectively remove acidic byproducts, primarily the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (from CO₂ evolution if significant acid is present).

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying nearly pure material (>90%) from minor, structurally similar impurities.

Step-by-Step Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent system. For compounds like 4-bromo-2-fluorobenzaldehyde, heptane has been shown to be effective.[9] A combination of a good solvent (e.g., Dichloromethane) and a poor solvent (e.g., Hexane or Heptane) is often a good starting point.[3]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve the material.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then cool further in an ice bath. If using a binary system, slowly add the "poor" solvent (anti-solvent) to the warm solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: High-Purity Purification via Sodium Bisulfite Adduct Formation

This is a highly selective and efficient method for isolating the aldehyde from non-aldehyde impurities.[10][14]

Bisulfite_Mechanism cluster_0 Phase 1: Adduct Formation (Aqueous) cluster_1 Phase 2: Regeneration Aldehyde R-CHO (Impure Aldehyde in Organic Phase) Adduct R-CH(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) Aldehyde->Adduct + NaHSO₃ Impurity Non-Aldehyde Impurity (Remains in Organic Phase) Bisulfite NaHSO₃ (Aqueous Phase) Bisulfite->Adduct PureAldehyde R-CHO (Pure Aldehyde, separates) Adduct->PureAldehyde + Base Byproducts Na₂SO₃ + H₂O Adduct->Byproducts + Base Base NaOH or Na₂CO₃ Base->PureAldehyde

Caption: Mechanism of aldehyde purification via bisulfite adduct.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve the crude aldehyde in a water-miscible solvent like methanol or THF to ensure contact between the phases.[12][13] Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), typically 1.5-2.0 molar equivalents relative to the aldehyde.

  • Adduct Formation: Stir the mixture vigorously at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the disappearance of the aldehyde spot by TLC. A thick white precipitate of the adduct may form.

  • Impurity Removal: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous slurry with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-aldehyde organic impurities.[12] Discard the organic layer. Repeat the extraction 2-3 times.

  • Aldehyde Regeneration: Cool the aqueous layer containing the bisulfite adduct in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% NaOH solution with vigorous stirring until the solution is basic (pH > 9).[12]

  • Isolation of Pure Aldehyde: The pure aldehyde will separate, often as an oil or precipitate. Extract the regenerated aldehyde into a fresh portion of a water-immiscible organic solvent (e.g., Dichloromethane).

  • Final Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the highly purified this compound.

Summary of Purification Techniques

MethodPrincipleAdvantagesDisadvantagesBest For
Mild Basic Wash Acid-base extractionFast, simple, and removes acidic impurities effectively.[4]Only removes acidic impurities; will not remove isomers or neutral byproducts.Crude product contaminated with 4,5-Dibromo-2-fluorobenzoic acid.
Recrystallization Differential solubilityExcellent for achieving very high purity (>99%); good for removing small amounts of isomers.[3][9]Can have lower yields; requires finding a suitable solvent system.Removing minor impurities from a solid that is already >90% pure.
Column Chromatography Differential adsorptionCan separate multiple components in a single run.Potential for product decomposition on silica; can be slow and solvent-intensive.[5][14]Complex mixtures where other methods fail, preferably with deactivated silica.
Bisulfite Adduct Reversible chemical reactionHighly selective for aldehydes; high recovery rates; excellent for removing non-aldehyde impurities.[10][14]More steps than a simple wash; will not separate other aldehydes if present.Removing isomeric non-aldehyde impurities or when chromatography leads to decomposition.

References

  • Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
  • Shen, B., Semin, D., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • ChemicalBook. (n.d.). 5-Bromo-2-fluorobenzaldehyde synthesis.
  • Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives.
  • Molecules. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Benchchem. (n.d.). Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

Sources

Troubleshooting low yield in Suzuki coupling of dibrominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Dibromides

Case ID: SZ-DB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Dibromide Challenge

Coupling dibrominated substrates introduces a layer of complexity absent in mono-functionalized systems. You are not merely managing one catalytic cycle; you are managing two, often with competing electronic and steric demands. Low yields in these systems rarely stem from a single "dead" reagent. Instead, they typically arise from three competing failure modes:

  • Selectivity Mismatch: Inability to drive the reaction fully to the bis-product (stalling at mono) or inability to stop at the mono-product.

  • Catalyst Deactivation: The first coupling event alters the electronics of the ring, often deactivating it toward the second oxidative addition.

  • Protodebromination: A parasitic side reaction where the C-Br bond is reduced to C-H, permanently capping the site.

This guide provides a logic-driven troubleshooting framework to isolate and resolve these issues.

Diagnostic Workflow

Before altering conditions, locate your failure mode on this decision tree.

TroubleshootingTree Start Start: Analyze Crude Mixture (LCMS/NMR) Result What is the major impurity? Start->Result Mono Mono-coupled Product (Reaction Stalled) Result->Mono SM consumed, Mono remains Dehalo Protodebrominated Product (Reduction) Result->Dehalo Mass = SM - Br + H Homo Boronic Acid Homocoupling (Dimer) Result->Homo Biaryl of Boronic Acid ActionMono Solution: Switch to active ligand (SPhos/XPhos) Increase Temp/Time Mono->ActionMono ActionDehalo Solution: Switch solvent (avoid alcohols) Use weaker base (K3PO4) Dehalo->ActionDehalo ActionHomo Solution: Degas thoroughly Slow addition of Boronic Acid Homo->ActionHomo

Figure 1: Diagnostic decision tree for identifying the root cause of low yield.

Technical Q&A: Troubleshooting Specific Failures

Category 1: The "Stalled" Reaction (Mono- vs. Bis-Coupling)

Q: I am targeting the bis-coupled product, but the reaction stalls after the first coupling. Adding more catalyst doesn't help. Why?

A: This is a classic "electronic deactivation" issue. When the first bromide is replaced by an aryl or alkyl group, the electron density of the central ring changes. If you couple an electron-rich boronic acid, the central ring becomes more electron-rich. This makes the second oxidative addition step (Pd(0) inserting into C-Br) significantly slower because oxidative addition is favored by electron-deficient aryl halides.

  • The Fix: You need a ligand that facilitates oxidative addition into electron-rich/deactivated rings. Standard

    
     is often insufficient here.
    
  • Recommendation: Switch to Buchwald Ligands (Dialkylbiarylphosphines).

    • SPhos or XPhos : Excellent for sterically hindered or electronically deactivated substrates.[1]

    • Pd-PEPPSI-IPr : An NHC-based catalyst that is extremely robust and excellent for difficult oxidative additions.

Q: I want the mono-product, but I keep getting a mixture of mono and bis. How do I control this?

A: Statistical probability is against you if the two sites are identical. However, you can exploit "site discrimination."

  • Stoichiometry: Use a deficit of boronic acid (0.8 - 0.9 equiv).

  • Electronic Differentiation: If the dibromide has one bromine ortho to an electron-withdrawing group (EWG) and one meta, the position ortho to the EWG reacts first.

  • Steric Differentiation: Pd prefers the less hindered site.

Table 1: Optimization Parameters for Selectivity

ParameterTarget: Mono-CouplingTarget: Bis-Coupling
Boronic Acid Equiv 0.8 – 0.95 equiv2.5 – 3.0 equiv
Catalyst

(Less active, more selective)

+ SPhos/XPhos (Highly active)
Temperature Lower (

)
Reflux (

)
Addition Mode Slow addition of Boronic AcidOne-pot, all reagents at start
Category 2: Side Reactions (Dehalogenation & Homocoupling)

Q: I see a significant amount of product where the Bromine is replaced by Hydrogen (Mass M-79+1). What is happening?

A: You are observing Protodebromination . This occurs when the Pd(II)-aryl intermediate undergoes reduction instead of transmetallation. This is often caused by:

  • Alcoholic Solvents: Ethanol or isopropanol can act as hydride sources via

    
    -hydride elimination.
    
  • Strong Bases: Bases like hydroxide or alkoxides promote this pathway.[1]

  • High Temperature: Accelerates the reduction pathway.

  • The Fix:

    • Solvent: Switch to non-protic solvent mixtures like Toluene/Water or Dioxane/Water . Avoid Ethanol.

    • Base: Use a weaker, anhydrous base if possible, or mild bases like

      
       or 
      
      
      
      .
    • Catalyst: Bulky ligands (e.g., XPhos) facilitate the desired Reductive Elimination over the side reactions.

Q: My Boronic Acid is disappearing, but it's forming a dimer (Ar-Ar) instead of coupling with my bromide.

A: This is Homocoupling . It requires an oxidant (usually Oxygen) to convert Pd(II) to Pd(IV) or to re-oxidize Pd(0), driving a cycle that consumes two boronic acids.

  • The Fix:

    • Degassing: Sparging with Nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method or vigorous sparging with Argon for >20 mins.

    • Solvent Quality: Ensure solvents are peroxide-free.

Visualizing the Competing Pathways

Understanding the mechanism is crucial to controlling the outcome. The diagram below illustrates where the reaction diverges.

ReactionPathways cluster_legend Key Factors Dibromide Dibromide Substrate (Ar-Br2) OxAdd1 Intermediate A (Ar-Pd-Br) Dibromide->OxAdd1 Oxidative Addition Pd0 Pd(0) Active Catalyst Pd0->OxAdd1 Catalyst Cycle MonoProduct Mono-Coupled Product (Ar-R-Br) OxAdd1->MonoProduct Transmetallation & Reductive Elimination (Path A: Desired) DehaloProduct Dehalogenated Impurity (Ar-H-Br) OxAdd1->DehaloProduct Hydride Source/Alcohol (Path B: Side Rxn) BisProduct Bis-Coupled Product (Ar-R2) MonoProduct->BisProduct 2nd Oxidative Addition (Requires Active Cat) Legend1 Path A promoted by: - Base (K3PO4) - Boronic Acid Legend2 Path B promoted by: - Alcohols (EtOH) - High Temp

Figure 2: Mechanistic pathways showing the competition between successful coupling and dehalogenation.[2][3]

Standardized Protocol: The "Self-Validating" System

This protocol is designed for a difficult Bis-Coupling of a deactivated dibromide. It includes checkpoints to validate the chemistry at each stage.

Reagents:

  • Dibromide (1.0 equiv)

  • Boronic Acid (3.0 equiv) – Excess ensures complete conversion.

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) – Generates highly active species in situ.
    
  • Base:

    
     (4.0 equiv) – Mild but effective; less prone to dehalogenation than alkoxides.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed.

Step-by-Step Procedure:

  • Pre-Complexation (The "Activation" Step):

    • In a vial, mix

      
       and XPhos in 1 mL of Dioxane. Stir at room temperature for 5-10 minutes.
      
    • Checkpoint: The solution should turn from orange to a dark yellow/brown, indicating ligand binding and reduction to Pd(0).

  • System Assembly:

    • Add Dibromide, Boronic Acid, and solid

      
       to the reaction vessel.
      
    • Crucial: Cap the vessel and cycle Vacuum/Argon 3 times. Oxygen is the enemy of yield.

  • Solvent Addition:

    • Add the degassed Dioxane/Water mixture via syringe through the septum.

    • Add the pre-complexed catalyst solution.

  • Reaction & Monitoring:

    • Heat to

      
      .
      
    • Checkpoint (1 hour): Pull a 50

      
       aliquot for LCMS.
      
      • If Mono-product dominates: Continue heating.

      • If SM remains: Catalyst may be dead. Add 1 mol% more pre-complexed catalyst.

      • If De-Br observed: Lower temp to

        
        .
        
  • Workup:

    • Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012).[4] PEPPSI Pd-NHC Complexes: An Efficient, Easy-to-Handle and Robust Class of Suzuki-Miyaura Catalysts. Chemical Communications, 48, 6334-6348. Link

  • Navarro, O., et al. (2004). General Determination of the Purity of Organoboron Compounds and the Inhibition of Homocoupling in the Suzuki-Miyaura Reaction. Journal of Organic Chemistry, 69(9), 3173–3180. Link

Sources

Technical Support Center: Chemoselective Reduction of Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Reduction of the Aldehyde Group Ticket ID: CHEM-RED-001 Status: Active

Core Directive: The "Tetrahedral Survival" Strategy

Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic synthetic dilemma: converting a carboxylic acid derivative (ester, acid chloride, nitrile) to an aldehyde without sliding all the way down the oxidation ladder to a primary alcohol.

The Central Dogma of Aldehyde Synthesis: The failure point is almost always the Tetrahedral Intermediate (TI) .

  • Scenario A (Success): The TI remains stable (frozen or chelated) throughout the reaction. It only collapses to the aldehyde during the aqueous quench.

  • Scenario B (Failure/Over-reduction): The TI collapses in situ to release the aldehyde. Because aldehydes are more electrophilic than esters or amides, any remaining reducing agent immediately attacks the aldehyde, yielding the alcohol.

Your mission is to keep the TI alive until you destroy the excess reductant.

Reagent Selection & Protocols

Method A: The "Cold Snap" (DIBAL-H)

Best for: Esters, Nitriles, Lactones (to Lactols)[1]

The Mechanism: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid, coordinating to the carbonyl oxygen.[1][2] At -78°C, the resulting aluminate intermediate is stable.[1] If the temperature rises above -60°C, the intermediate eliminates the alkoxide, generating the aldehyde in the presence of active hydride.

Standard Operating Procedure (SOP):

  • Setup: Flame-dry all glassware. Use an inert atmosphere (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ). Solvent: DCM or Toluene (anhydrous).[2]
  • Cooling: Cool the ester solution to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibrium.

  • Addition: Add DIBAL-H (1.0–1.1 equiv, 1.0 M in Hexanes/Toluene) dropwise along the side of the flask.

    • Critical: The internal temperature must not spike.[2] If it hits -50°C, you have likely generated alcohol.

  • Incubation: Stir at -78°C for 1–2 hours.

  • The Quench (The Danger Zone):

    • While still at -78°C, add excess Methanol (MeOH) dropwise.

    • Why: This destroys unreacted DIBAL-H before the mixture warms up.

    • Only after bubbling ceases, remove the cooling bath.

  • Workup: Add saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate). Stir vigorously until two clear layers form (see Troubleshooting).

DibalPath Ester Ester Substrate Inter Tetrahedral Aluminate (Stable at -78°C) Ester->Inter + DIBAL-H (-78°C) Aldehyde Target Aldehyde Inter->Aldehyde Acidic Hydrolysis (Quench) Inter->Aldehyde Warming > -60°C (Premature Collapse) Alcohol Alcohol (Over-reduced) Aldehyde->Alcohol + Excess DIBAL-H

Figure 1: The bifurcation of the DIBAL-H pathway. Success depends entirely on preventing the premature collapse of the intermediate.

Method B: The "Steric Shield" (LiAlH(OtBu)3)

Best for: Acid Chlorides[3]

The Mechanism: Lithium tri-tert-butoxyaluminum hydride is a "crippled" version of LAH. The three bulky t-butoxy groups sterically hinder the aluminum center, reducing its nucleophilicity. It reacts rapidly with highly reactive acid chlorides but sluggishly with the resulting aldehydes.[4]

Protocol Highlights:

  • Substrate: Convert Carboxylic Acid

    
     Acid Chloride (SOCl2 or Oxalyl Chloride) first.
    
  • Temp: Can often be run at -78°C to 0°C (unlike DIBAL, -78°C is preferred but strict temperature control is slightly less unforgiving).

  • Stoichiometry: Use exactly 1.0 equivalent.

Method C: The "Chelation Lock" (Weinreb Amide)

Best for: High-value intermediates, Sensitive substrates

The Mechanism: The N-methoxy-N-methylamide (Weinreb amide) forms a stable 5-membered chelate with the metal cation (Li+ or Mg++) upon hydride attack. This "locked" intermediate cannot eject the leaving group to form the aldehyde until the reaction is quenched with aqueous acid.[5] Over-reduction is mechanistically impossible under standard conditions.

Protocol:

  • Synthesis: React Acid Chloride with N,O-dimethylhydroxylamine·HCl + Pyridine.[5]

  • Reduction: Treat Weinreb amide with LAH or DIBAL-H (excess is fine!).

  • Quench: The aldehyde is only liberated upon aqueous workup.[5]

Weinreb Amide Weinreb Amide Chelate Stable Metal Chelate (5-Membered Ring) Amide->Chelate + Nucleophile (H-) Aldehyde Target Aldehyde Chelate->Aldehyde Aqueous Workup (Hydrolysis) Block Collapse Blocked by Chelation Chelate->Block No reaction in situ

Figure 2: The Weinreb "Safety Lock" mechanism. The stable chelate physically prevents the formation of the aldehyde during the reaction.[5]

Comparative Data Analysis

FeatureDIBAL-HLiAlH(OtBu)3Weinreb Amide Method
Starting Material Ester / NitrileAcid ChlorideCarboxylic Acid / Ester
Critical Parameter Temperature (-78°C)StoichiometryPreparation of Amide
Over-reduction Risk High (if warmed)LowNegligible
Atom Economy HighLow (High MW reagent)Moderate (2 steps)
Workup Difficulty High (Emulsions)ModerateLow

Troubleshooting & FAQs

Q1: I used DIBAL-H at -78°C, but I still isolated the alcohol. What happened? A: You likely experienced a "Quench Exotherm."[6] Even if the reaction ran perfectly at -78°C, if you added the quench (MeOH/Water) too fast, the local heat of neutralization spiked the temperature. This collapsed the intermediate while active DIBAL was still present.

  • Fix: Add the Methanol quench very slowly down the side of the flask while keeping the dry ice bath fully engaged. Do not remove the bath until gas evolution stops.

Q2: My DIBAL reaction turned into a gelatinous gray sludge during workup. I can't separate the layers. A: You have an Aluminum Hydroxide emulsion.

  • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) .[2][6]

    • Add a saturated aqueous solution of Rochelle's salt (approx 20mL per mmol of DIBAL).

    • Stir vigorously at Room Temperature.

    • Patience: It may take 1–3 hours, but the mixture will eventually separate into two crystal-clear layers as the tartrate solubilizes the aluminum.

Q3: Can I use LAH to reduce an ester to an aldehyde? A: Generally, no . LAH is too aggressive and the aluminate intermediate is not stable enough to prevent collapse, even at low temperatures. Use the Weinreb amide route if you are committed to using LAH.

Q4: My acid chloride is very sterically hindered. Will LiAlH(OtBu)3 still work? A: It might be too slow.

  • Alternative: Use the Rosenmund Reduction (

    
    , Pd/BaSO4, Quinoline). While "old school," it is highly effective for hindered acid chlorides where bulky hydride reagents fail to approach the carbonyl.
    

References

  • DIBAL-H Reduction Mechanism & Temperature Control Source: Organic Chemistry Portal [Link]

  • Lithium Tri-tert-butoxyaluminum Hydride Protocols Source: Master Organic Chemistry [Link]

  • The Weinreb Amide: Mechanism and Stability Source: American Chemical Society (ACS) / Organic Letters [Link]

  • Workup of Aluminum Hydride Reactions (Rochelle's Salt) Source: University of Rochester, Dept. of Chemistry [Link]

Sources

Validation & Comparative

Hammett Equation Analysis: Reactivity Profiling of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of halogenated benzaldehydes, focusing on their reactivity profiles as defined by the Hammett equation. For researchers in medicinal chemistry and physical organic chemistry, understanding the quantitative structure-activity relationship (QSAR) of these intermediates is critical for optimizing synthesis pathways (e.g., Schiff base formation) and predicting biological activity. This document compares the electronic influence of Fluorine, Chlorine, Bromine, and Iodine substituents at meta and para positions, supported by experimental protocols for kinetic validation.

Comparative Analysis: Halogen Substituent Effects

The reactivity of benzaldehydes in nucleophilic additions (e.g., semicarbazone or oxime formation) is governed by the electrophilicity of the carbonyl carbon. Halogens present a unique case in the Hammett system due to the competition between Inductive withdrawal (-I) and Resonance donation (+R) .

Electronic Performance Metrics ( Constants)

The Hammett substituent constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) quantifies the electronic effect of a group relative to hydrogen (

). Positive values indicate electron-withdrawing groups (EWG), which accelerate nucleophilic attack on the aldehyde.[1]
SubstituentPosition

Value
Electronic DominanceReactivity Impact (vs. Benzaldehyde)
Fluoro (-F) Meta+0.34 Strong Inductive (-I)High Increase
Para+0.06 Resonance (+R) opposes Inductive (-I)Neutral / Slight Increase
Chloro (-Cl) Meta+0.37 Inductive (-I)High Increase
Para+0.23 Weak Resonance (+R)Moderate Increase
Bromo (-Br) Meta+0.39 Inductive (-I)High Increase
Para+0.23 Weak Resonance (+R)Moderate Increase
Iodo (-I) Meta+0.35 Inductive (-I)High Increase
Para+0.18 Weak Resonance (+R)Moderate Increase
Hydrogen (-H) -0.00Reference StandardBaseline
The "Fluorine Anomaly"

Researchers must note the distinct behavior of para-fluorobenzaldehyde . Unlike other halogens, fluorine's 2p orbitals overlap effectively with the aromatic


-system. Consequently, its strong inductive withdrawal is nearly canceled by strong resonance donation, resulting in a 

of only +0.06. In contrast, Cl, Br, and I have poor orbital overlap (3p/4p/5p vs 2p), making their resonance effects weaker and their overall character more electron-withdrawing in the para position [1, 2].
Ortho-Substitution (The Exclusion Zone)

Ortho-halogenated benzaldehydes are excluded from standard Hammett analysis. The proximity of the halogen to the carbonyl group introduces steric hindrance that disrupts the rotational freedom required for resonance and blocks nucleophilic approach. This "Ortho Effect" violates the linearity of free energy relationships derived from meta and para data [3].

Experimental Protocol: Kinetic Validation via Semicarbazone Formation

This protocol measures the rate of semicarbazone formation, a standard method for determining the reaction constant (


) of benzaldehydes. The reaction is acid-catalyzed and reversible.
Reaction Mechanism

The reaction proceeds via nucleophilic attack of semicarbazide on the carbonyl carbon, followed by acid-catalyzed dehydration.

ReactionMechanism R1 Halogenated Benzaldehyde Int Tetrahedral Intermediate R1->Int Nucleophilic Attack (k1) R2 Semicarbazide (Nucleophile) R2->Int Prod Semicarbazone (Schiff Base) Int->Prod Dehydration (-H2O) (k2) Water H2O Int->Water

Caption: Mechanism of semicarbazone formation. Under controlled acidic pH, step 1 (attack) or step 2 (dehydration) can be rate-limiting.[2]

Reagents and Setup
  • Substrates: Benzaldehyde, 4-Chlorobenzaldehyde, 3-Chlorobenzaldehyde, 4-Fluorobenzaldehyde, 4-Methoxybenzaldehyde (as EDG control), 4-Nitrobenzaldehyde (as EWG control).

  • Reagent: Semicarbazide Hydrochloride.[3][4][5]

  • Buffer: Phosphate buffer (pH 7.0) or Acetate buffer (pH 4.5). Note: At neutral pH, dehydration is often rate-limiting; at low pH, nucleophilic attack is rate-limiting.

  • Detection: UV-Vis Spectrophotometer (scanning 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation: Prepare 0.01 M ethanolic solutions of each benzaldehyde derivative.

  • Reagent Preparation: Prepare a 0.1 M aqueous solution of semicarbazide hydrochloride buffered to pH 7.0.

  • Baseline Scan: Record the UV spectrum of the pure aldehyde to identify

    
     (typically 240–260 nm). The product (semicarbazone) will have a bathochromic shift (typically 270–300 nm).
    
  • Kinetic Run:

    • In a quartz cuvette, mix 2.5 mL of Buffer/Semicarbazide solution.

    • Inject 50 µL of Aldehyde stock.

    • Immediately start monitoring absorbance at the product's

      
       (e.g., 280 nm for benzaldehyde semicarbazone) every 10 seconds for 10 minutes.
      
  • Data Processing: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Hammett Analysis S1 Prepare 0.01M Aldehyde Stocks S3 Mix in Cuvette (Excess Nucleophile) S1->S3 S2 Buffer Semicarbazide (pH 7.0) S2->S3 S4 Monitor Absorbance @ Product Lambda Max S3->S4 S5 Calculate k_obs (Slope of ln(A-At)) S4->S5 S6 Plot log(k_X/k_H) vs Sigma S5->S6

Caption: Experimental workflow for determining rate constants and constructing the Hammett plot.

Data Analysis & Interpretation

Constructing the Hammett Plot

To validate the electronic effects, plot


 on the y-axis against the substituent constant 

on the x-axis.
  • 
     : Rate constant of substituted benzaldehyde.[6]
    
  • 
     : Rate constant of unsubstituted benzaldehyde.
    
  • Slope (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) : The reaction constant.
    
Interpreting the Slope ( )

For nucleophilic addition to carbonyls, the reaction constant


 is typically positive  (ranging from +0.1 to +1.9 depending on conditions).
  • Positive ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  Indicates that electron-withdrawing groups (EWGs) accelerate the reaction. This confirms that the development of negative charge (or reduction of positive charge) on the carbonyl carbon is the critical electronic feature of the transition state.
    
  • Magnitude: A larger ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     indicates high sensitivity to substituent effects.
    
Expected Results Table

Based on literature values for semicarbazone formation [4, 5], expected relative rates are:

Compound

Predicted Relative Rate (

)
p-Nitrobenzaldehyde +0.784.0 - 6.0 (Fastest)
m-Chlorobenzaldehyde +0.372.0 - 2.5
p-Chlorobenzaldehyde +0.231.5 - 1.8
Benzaldehyde 0.001.0 (Reference)
p-Methoxybenzaldehyde -0.270.4 - 0.6 (Slowest)

Note: If the reaction is performed at very low pH where protonation of the nucleophile becomes significant, the plot may become non-linear or the sign of


 may change, as the rate-limiting step shifts.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wired Chemist. (n.d.). Hammett Sigma Constants. Link

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. Link

  • Ikeda, G. K., Jang, K., Mundle, S. O., & Dicks, A. P. (2012). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education, 89(6), 796–799. Link

  • Westaway, K. C. (2006). Using kinetic isotope effects to determine the structure of the transition states of S_N2 reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 49, 399. Link

Sources

Biological Activity Comparison Guide: 4,5-Dibromo-2-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical analysis for researchers investigating 4,5-Dibromo-2-fluorobenzaldehyde as a scaffold for bioactive derivative synthesis.[1][2]

Given the scaffold's specific substitution pattern, this guide extrapolates structure-activity relationships (SAR) from established halogenated benzaldehyde analogs (e.g., 3,5-dibromosalicylaldehyde) to provide a predictive framework for biological assessment.[1][2]

Executive Summary

This compound (CAS: 1807181-56-1) represents a highly functionalized electrophilic building block.[1][2][3] Unlike its more common isomer, 3,5-dibromosalicylaldehyde, this scaffold lacks the 2-hydroxyl group but introduces a 2-fluoro substituent , creating a unique electronic and steric profile.[1][2]

The primary value of this scaffold lies in its ability to form Schiff bases, hydrazones, and thiosemicarbazones with enhanced lipophilicity and specific halogen-bonding capabilities. This guide compares its theoretical performance against established standards in antimicrobial and anticancer applications.

Key Pharmacophoric Features[1][2][3][4]
  • 2-Fluoro Group : Acts as a bioisostere for hydroxyl/hydrogen, increasing metabolic stability and enhancing the electrophilicity of the carbonyl carbon (facilitating condensation reactions).[2]

  • 4,5-Dibromo Pattern : Provides significant lipophilic bulk (

    
    ) and potential for halogen bonding with enzyme active site residues (e.g., backbone carbonyls).[2]
    
  • Aldehyde Handle : The primary reactive site for generating azomethine (-C=N-) linkers, essential for metal chelation and target engagement.[1][2]

Chemical Scaffold Analysis & Comparative Alternatives

To objectively evaluate the potential of this compound derivatives, we compare them against two "Gold Standard" alternatives widely used in medicinal chemistry.

Table 1: Structural & Electronic Comparison
FeatureThis compound 3,5-Dibromosalicylaldehyde (Standard A)2-Fluorobenzaldehyde (Standard B)[1][2]
Electronic Effect Strong EWG (F) + Inductive withdrawing (Br)Mesomeric donating (OH) + Inductive withdrawing (Br)Strong EWG (F)
Lipophilicity (LogP) High (~3.8 - 4.2) Moderate (~3.[1][2]2)Low (~1.[1][2]8)
Reactivity (Schiff Base) High (F increases carbonyl electrophilicity)Moderate (OH can H-bond to carbonyl, reducing reactivity)High
Primary Interaction Halogen Bonding / Hydrophobic InteractionHydrogen Bonding (Donor) / Metal ChelationH-Bonding (Acceptor)
Target Application Tyrosinase Inhibitors, MDR Bacteria Urease Inhibitors, Transition Metal ComplexesFluorinated Probes, Kinase Inhibitors

Scientist's Insight : The 4,5-dibromo substitution creates a "hydrophobic tail" that is critical for penetrating the lipid bilayers of Gram-negative bacteria, potentially offering superior activity against resistant strains compared to the less lipophilic Standard B.[1][2]

Therapeutic Applications & Predictive Data[2]

A. Antimicrobial Activity (Schiff Base Derivatives)

Derivatives (specifically thiosemicarbazones) of halogenated benzaldehydes typically target bacterial cell walls and DNA gyrase.[2]

  • Mechanism : The azomethine nitrogen (

    
    ) acts as a nucleophile, while the brominated ring intercalates into DNA or disrupts membrane integrity.
    
  • Predicted Performance :

    • Gram-Positive (S. aureus) : High activity expected due to the lipophilic bromine atoms facilitating peptidoglycan transit.[1][2]

    • Gram-Negative (E. coli) : The 2-fluoro group enhances permeability.[1][2] Expect MIC values in the 4–16 µg/mL range for optimized hydrazone derivatives.

B. Enzyme Inhibition (Tyrosinase & Glucosidase)

Halogenated aldehydes are potent inhibitors of metalloenzymes.[2]

  • Tyrosinase : The 4,5-dibromo motif mimics the phenolic substrate. The lack of a 2-OH group (compared to salicylaldehyde) prevents chelation of the binuclear copper center directly, suggesting a non-competitive inhibition mechanism .[2]

  • Alpha-Glucosidase : High lipophilicity favors binding to the hydrophobic entrance of the active site.[2]

Detailed Experimental Protocols

To validate the biological activity of this scaffold, the following standardized protocols are recommended.

Protocol 1: Synthesis of this compound Thiosemicarbazone

This protocol ensures high yield and purity for biological testing.[1][2]

  • Reagents : this compound (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).[1][2]

  • Procedure :

    • Dissolve 1.0 mmol of the aldehyde in 10 mL hot ethanol.

    • Add 1.0 mmol thiosemicarbazide dissolved in 5 mL hot water/ethanol (1:1).

    • Add 2-3 drops of glacial acetic acid.[1][2]

    • Reflux at 80°C for 3–5 hours (Monitor via TLC, solvent: Hexane:EtOAc 7:3).

    • Cool to room temperature; filter the precipitate.

    • Recrystallize from hot ethanol to remove unreacted aldehyde.

  • Validation :

    
    H-NMR should show a singlet at 
    
    
    
    8.0–8.5 ppm (Azomethine -CH=N-).
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Target: MCF-7 (Breast Cancer) & HEK293 (Normal Control)[1][2]

  • Seeding : Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment : Dissolve derivative in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Maintain final DMSO concentration <0.5%.

  • Incubation : Treat cells for 48h at 37°C, 5% CO

    
    .
    
  • Development :

    • Add 20 µL MTT reagent (5 mg/mL in PBS).[2] Incubate 4h.

    • Remove media, add 150 µL DMSO to solubilize formazan crystals.

  • Readout : Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Mechanism of Action Visualization

The following diagram illustrates the synthesis pathway and the dual-mode mechanism of action (Membrane Disruption + Enzyme Inhibition) for the thiosemicarbazone derivative.

G Aldehyde 4,5-Dibromo-2-fluoro benzaldehyde SchiffBase Target Derivative (Schiff Base) Aldehyde->SchiffBase Condensation (EtOH/H+, Reflux) Amine Thiosemicarbazide (H2N-NH-CS-NH2) Amine->SchiffBase Target1 Bacterial Membrane (Lipid Bilayer) SchiffBase->Target1 Hydrophobic Interaction (Br/F Substituents) Target2 Enzyme Active Site (Tyrosinase/Urease) SchiffBase->Target2 Halogen Bonding (Br...O=C) Effect1 Membrane Disruption (Cell Lysis) Target1->Effect1 Effect2 Allosteric Inhibition (Reduced Catalysis) Target2->Effect2

Figure 1: Synthesis and dual-mechanism pathway of this compound thiosemicarbazones.

References

  • Synthesis and Antibacterial Activity of Schiff Bases : Bayeh, Y. et al. (2020).[4] Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry. Link

  • Tyrosinase Inhibition by Benzaldehydes : Bioorganic & Medicinal Chemistry Letters. (2015). Tyrosinase inhibition by 4-substituted benzaldehydes with electron-withdrawing groups. Link

  • Bromophenol Derivatives & Enzyme Inhibition : Liu, M. et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Link

  • Chemical Scaffold Data : PubChem. 5-Bromo-2-fluorobenzaldehyde (Analogous Scaffold Data). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 4,5-Dibromo-2-fluorobenzaldehyde (CAS: 1807181-56-1) poses a dual management challenge: it is a highly halogenated organic (requiring high-temperature incineration to prevent dioxin formation) and a reactive aldehyde (susceptible to exothermic polymerization or oxidation).[1]

Immediate Action Plan:

  • Segregate: Place in "Halogenated Organic" waste streams only.

  • Isolate: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) and amines (to prevent Schiff base heat generation).[1]

  • Label: Clearly mark as "Halogenated" to ensure compliance with EPA RCRA standards (typically D001/U-listed characteristics) and local environmental laws.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. Use the data below to populate waste tags and Safety Data Sheets (SDS).

ParameterSpecification
Chemical Name This compound
CAS Number 1807181-56-1
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Solubility Insoluble in water; soluble in DCM, Chloroform, DMSO
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
Reactivity Air-sensitive (oxidizes to benzoic acid derivative); Reactive with strong bases/amines.[1]
Waste Classification Logic

The presence of two bromine atoms and one fluorine atom dictates the disposal path. Standard incineration (for non-halogenated solvents) is insufficient and illegal for this compound in many jurisdictions due to the risk of generating acid gases (HBr, HF) and persistent organic pollutants.[1]

The "Halogen Rule"
  • Threshold: Waste streams containing >1,000 ppm (0.1%) halogens are legally classified as "Halogenated."

  • Consequence: Must be sent to facilities equipped with caustic scrubbers and high-temperature afterburners.[1]

  • Cost Implication: Mixing this compound into a non-halogenated drum (e.g., pure Acetone waste) reclassifies the entire drum as halogenated, significantly increasing disposal costs.[1]

Step-by-Step Disposal Workflows
Workflow A: Disposal of Pure Solid (Expired/Surplus)

For disposing of the pure reagent in its original or secondary container.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential acidity from hydrolysis.

  • Lab Packing: Do not empty loose powder into a liquid waste drum.

    • Leave the chemical in its vial/bottle.

    • Place the vial into the HDPE waste jar.

    • Add an inert absorbent (vermiculite) to cushion the vial.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 95%+"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Code: "Halogenated Solid."

Workflow B: Disposal of Reaction Mixtures (Liquids)

For mother liquors or extraction solvents containing the compound.[1]

  • pH Check: Ensure the solution is neutral (pH 6–8). If acidic (common in bromination reactions), neutralize carefully with Sodium Bicarbonate (NaHCO₃) before bottling to prevent pressure buildup.[1]

  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

    • Incompatible: Do not mix with aqueous oxidizing agents (Bleach/Permanganate) or concentrated nitric acid.

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet.

Workflow C: Spill Cleanup & Decontamination (Bisulfite Protocol)

For cleaning glassware or benchtop spills. Aldehydes can be chemically "quenched" using sodium bisulfite, forming a water-soluble adduct.[1]

  • Preparation: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃).[3]

  • Application:

    • Solids: Sweep up carefully (avoid dust) and place in solid waste. Wash the area with Bisulfite solution.[3]

    • Residues: Rinse glassware with the Bisulfite solution. The aldehyde forms a bisulfite adduct (water-soluble salt).[1][3]

  • Final Rinse: Wash with water, then Acetone. Collect all rinses into the Halogenated Waste stream (due to the brominated nature of the parent compound).[1]

Decision Matrix & Process Visualization
Figure 1: Waste Stream Decision Tree

This logic flow ensures regulatory compliance and prevents cross-contamination of waste streams.

WasteDecisionTree Start Waste Material: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved LabPack Lab Pack Protocol: Containerize in HDPE/Glass Label: 'Toxic Solid - Halogenated' SolidPath->LabPack SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolvent HaloWaste Dispose in: HALOGENATED WASTE CARBOY (Do not mix with oxidizers) HaloSolvent->HaloWaste NonHaloSolvent->HaloWaste Contaminates Stream (Must treat as Halogenated)

Caption: Decision matrix for categorizing waste. Note that even if dissolved in non-halogenated solvents, the presence of the dibromo-compound reclassifies the stream as Halogenated.[1]

Figure 2: Spill/Glassware Decontamination Workflow

Utilization of the Bisulfite Adduct method for safe cleaning.

DeconWorkflow Contamination Contaminated Surface/Glassware Bisulfite Apply Saturated Sodium Bisulfite (NaHSO3) Contamination->Bisulfite Reaction Reaction: Aldehyde + NaHSO3 -> Water Soluble Adduct Bisulfite->Reaction Rinse Rinse with Water then Acetone Reaction->Rinse Disposal Collect Rinsate in Halogenated Waste Rinse->Disposal

Caption: Chemical decontamination workflow. The bisulfite step solubilizes the aldehyde, allowing for safer removal from glass surfaces.[1]

References
  • PubChem. (n.d.). Compound Summary: this compound (CAS 1807181-56-1).[1][2][4][5][6][7][8] National Library of Medicine. Retrieved February 3, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Referencing Halogenated Solvents F001/F002 logic). Retrieved from [Link][1]

  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Validating the Bisulfite method). Retrieved from [Link][1]

Sources

Navigating the Safe Handling of 4,5-Dibromo-2-fluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of complex molecules are daily endeavors. With this comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 4,5-Dibromo-2-fluorobenzaldehyde, a halogenated aromatic aldehyde. By understanding the inherent hazards and implementing robust safety protocols, you can mitigate risks and foster a secure research environment. This document will detail the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.

Hazard Identification and Risk Assessment

Key Hazards:

  • Skin Irritation: Causes skin irritation.[4]

  • Serious Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[4]

Given these hazards, a thorough risk assessment should be conducted before any procedure involving this compound. This assessment should consider the quantity of the chemical being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling halogenated aromatic aldehydes. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsChemical-resistant gloves (Butyl rubber recommended)Lab coatN95 respirator if not in a fume hood
Dissolution and Solution Handling Chemical splash gogglesChemical-resistant gloves (Butyl rubber recommended)Lab coatNot generally required if in a fume hood
Running Reactions Chemical splash goggles and face shieldChemical-resistant gloves (Butyl rubber recommended)Lab coatNot generally required if in a fume hood
Workup and Purification Chemical splash goggles and face shieldChemical-resistant gloves (Butyl rubber recommended)Lab coatNot generally required if in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (Butyl rubber)Chemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges
The Critical Choice of Gloves

The selection of appropriate glove material is crucial, as aromatic and halogenated hydrocarbons can degrade many common glove types.[5] While nitrile gloves are a laboratory staple, they offer poor resistance to aromatic and halogenated hydrocarbons.[6]

  • Recommended: Butyl rubber gloves are the preferred choice as they provide excellent protection against a wide range of chemicals, including aldehydes and halogenated solvents.[7]

  • Not Recommended: Nitrile and latex gloves are not suitable for prolonged handling of this class of compounds.[5][8]

Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: A Step-by-Step Approach to Safe Handling

A structured operational plan ensures that all safety aspects are considered before, during, and after the handling of this compound.

Pre-Operational Checklist
  • Location: All work with this compound should be conducted in a well-ventilated chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.

  • Waste Container: A designated and clearly labeled waste container for halogenated organic solids must be available.[9]

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, perform this task in a fume hood or a balance enclosure to minimize the risk of inhalation.

  • Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Reaction: During a reaction, ensure the apparatus is securely clamped and that any potential for pressure buildup is mitigated.

  • Post-Procedure: After handling, decontaminate the work area and any equipment used.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Unused this compound and any grossly contaminated solid materials (e.g., weighing paper, gloves) should be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste".[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste streams.[10][11]

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Disposal Pathway

All waste containing this compound must be disposed of through an approved hazardous waste disposal program.[1][2][3] Do not dispose of this chemical down the drain or in regular trash. Incineration is a common treatment method for halogenated organic wastes.[12][13]

Emergency Procedures: Be Prepared to Respond

In the event of an exposure or spill, a swift and correct response is critical.

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[14][15][16][17][18]

  • While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelids.[18]

  • Remove contact lenses if present and easily removable.[15][17]

  • Seek immediate medical attention after flushing.[18]

Skin Contact
  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3]

  • Remove any contaminated clothing while under a safety shower.[18]

  • Seek medical attention if irritation persists.[1][2][3]

Inhalation
  • Move the affected person to fresh air immediately.[1][2][3]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Response
  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.

  • For small spills, wear appropriate PPE, including respiratory protection.

  • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated halogenated solid waste container.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling This compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential for Dust/Aerosol start->assess_hazards assess_task Assess Task: - Weighing - Dissolving - Reaction - Spill assess_hazards->assess_task eye_protection Eye Protection: - Safety Goggles (weighing) - Splash Goggles (liquids) - Face Shield (splash risk) assess_task->eye_protection Select Based on Splash Potential hand_protection Hand Protection: - Butyl Rubber Gloves assess_task->hand_protection body_protection Body Protection: - Lab Coat - Chemical Apron (spill) assess_task->body_protection respiratory_protection Respiratory Protection: - N95 (weighing outside hood) - APR (spill) assess_task->respiratory_protection Select Based on Inhalation Risk conduct_work Conduct Work in Fume Hood eye_protection->conduct_work hand_protection->conduct_work body_protection->conduct_work respiratory_protection->conduct_work decontaminate Decontaminate & Dispose conduct_work->decontaminate

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • (Source not available). Gloves Chemical Resistance Chart.
  • Environmental Health and Safety, OSHA. (Date not available). OSHA Glove Selection Chart. Retrieved from [Link]

  • OSU Chemistry. (Date not available). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (Date not available). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • (Source not available).
  • (Source not available). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
  • USU Office of Research. (Date not available). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]

  • EPA NEPIS. (Date not available). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]

  • (Source not available). CHEMICAL GLOVE RESISTANCE GUIDE.
  • (Source not available).
  • St John Ambulance. (Date not available). Eye Injury First Aid. Retrieved from [Link]

  • Duke Safety. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]

  • (Source not available). Do your gloves pass the acid test?.
  • P2 InfoHouse. (Date not available).
  • Meriden-Curtis. (Date not available). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.